Product packaging for BMS-986158(Cat. No.:CAS No. 1800340-40-2)

BMS-986158

Cat. No.: B606289
CAS No.: 1800340-40-2
M. Wt: 495.6 g/mol
InChI Key: KGERZPVQIRYWRK-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BMS-986158 is under investigation in clinical trial NCT02419417 (Study of this compound in Subjects With Select Advanced Cancers).
Ezobresib is an inhibitor of the Bromodomain (BRD) and Extra-Terminal domain (BET) family of proteins, with potential antineoplastic activity. Upon administration, ezobresib binds to the acetyl-lysine binding site in the BRD of BET proteins, thereby preventing the interaction between BET proteins and acetylated histones. This disrupts chromatin remodeling and prevents the expression of certain growth-promoting genes, resulting in an inhibition of tumor cell growth. BET proteins (BRD2, BRD3, BRD4 and BRDT) are transcriptional regulators that bind to acetylated lysines on the tails of histones H3 and H4, and regulate chromatin structure and function;  they play an important role in the modulation of gene expression during development and cellular growth.
EZOBRESIB is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 4 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H33N5O2 B606289 BMS-986158 CAS No. 1800340-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(3,5-dimethyltriazol-4-yl)-5-[(S)-oxan-4-yl(phenyl)methyl]pyrido[3,2-b]indol-7-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N5O2/c1-19-28(34(4)33-32-19)22-16-26-27(31-18-22)24-11-10-23(30(2,3)36)17-25(24)35(26)29(20-8-6-5-7-9-20)21-12-14-37-15-13-21/h5-11,16-18,21,29,36H,12-15H2,1-4H3/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGERZPVQIRYWRK-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3[C@@H](C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800340-40-2
Record name BMS-986158
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800340402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-986158
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15435
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-986158
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8BW0MQ5PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BMS-986158: A Technical Guide to a Selective BET Inhibitor for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of BMS-986158, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed by Bristol-Myers Squibb, this compound is under investigation for its therapeutic potential in a range of malignancies. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, quantitative biochemical and cellular activity, and key experimental methodologies. Visualizations of critical pathways and experimental workflows are provided to facilitate a deeper understanding of its scientific basis.

Introduction to BET Proteins and Their Role in Cancer

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] These proteins recognize and bind to acetylated lysine residues on histone tails through their bromodomain domains.[1][2] This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

In many cancers, BET proteins, particularly BRD4, are key regulators of oncogenes such as c-MYC.[2][3] Dysregulation of BET protein activity can lead to aberrant expression of genes that promote cell proliferation, survival, and metastasis. Consequently, inhibiting the function of BET proteins has emerged as a promising therapeutic strategy in oncology.[2]

This compound: A Selective Pan-BET Inhibitor

This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the BET family of proteins.[4] It has demonstrated preclinical antitumor activity in both hematologic and solid tumors.[5][6] Structurally, its novel carboline scaffold contributes to its potent inhibition of BRD4 and c-MYC expression.[3]

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pockets of the bromodomains of BET proteins.[1] This binding prevents the interaction between BET proteins and acetylated histones, leading to the disruption of chromatin remodeling and the suppression of target gene expression.[1][6] A primary consequence of this inhibition is the downregulation of key oncogenes, most notably c-MYC, which in turn inhibits tumor cell growth.[1][2]

cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription Transcriptional Machinery Histones Acetylated Histones BET BET Protein (BRD4) Histones->BET Binds to RNAPolII RNA Polymerase II Oncogenes Oncogenes (e.g., c-MYC) RNAPolII->Oncogenes Transcribes PTEFb P-TEFb PTEFb->RNAPolII Activates BET->PTEFb Recruits BMS986158 This compound BMS986158->BET Inhibits Binding mRNA mRNA Oncogenes->mRNA TumorGrowth Tumor Cell Growth & Proliferation mRNA->TumorGrowth Leads to

Figure 1: Mechanism of Action of this compound.

Quantitative Analysis of In Vitro Activity

This compound exhibits potent and balanced nanomolar affinity for the bromodomains of BRD2, BRD3, and BRD4.[7] Its selectivity against non-BET bromodomains is a key feature, attributed to the conserved nature of the acetyl-lysine binding site within the BET family.[7]

Biochemical Activity

The inhibitory activity of this compound against individual BET bromodomains has been quantified using various biochemical assays.

TargetAssay TypeIC50 (nM)pIC50Reference
BRD2TR-FRET1.48.85[8]
BRD4 (BD1)TR-FRET1.18.96[8]
Cellular Activity

The anti-proliferative effects of this compound have been demonstrated across a range of cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
NCI-H211Small Cell Lung Cancer (SCLC)6.6[9]
MDA-MB-231Triple Negative Breast Cancer (TNBC)5.0[9]
JJN3RMultiple Myeloma (MM)4.0[10]
MOLM-13Acute Myeloid Leukemia (AML)1.7[10]
OCI-AML3Acute Myeloid Leukemia (AML)0.7[10]

Experimental Methodologies

The characterization of this compound's activity relies on robust and sensitive experimental assays. Detailed below are the principles and generalized protocols for key methodologies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a widely used technique to study molecular interactions in a high-throughput format.[11][12][13] It measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., fluorescein or Cy5) when they are in close proximity.[11][12]

Principle: In the context of BET inhibitors, a terbium-labeled anti-His antibody binds to a His-tagged BET bromodomain protein, and a fluorescently labeled acetylated histone peptide serves as the ligand. When the peptide binds to the bromodomain, the donor and acceptor are brought close enough for FRET to occur. An inhibitor like this compound will compete with the peptide for binding, disrupting FRET in a concentration-dependent manner.

cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present BET_His His-tagged BET Protein Tb_Ab Terbium-labeled Anti-His Ab BET_His->Tb_Ab Binds Fluor_Peptide Fluorescent Peptide BET_His->Fluor_Peptide Binds FRET FRET Signal Fluor_Peptide->FRET Emits Light BET_His_inhib His-tagged BET Protein Tb_Ab_inhib Terbium-labeled Anti-His Ab BET_His_inhib->Tb_Ab_inhib Binds Fluor_Peptide_inhib Fluorescent Peptide NoFRET No FRET Signal Fluor_Peptide_inhib->NoFRET No Emission BMS986158 This compound BMS986158->BET_His_inhib Binds

Figure 2: TR-FRET Assay Workflow for BET Inhibitor Screening.

Generalized Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[14] Prepare stock solutions of His-tagged BET protein, fluorescently labeled acetylated histone peptide, terbium-labeled anti-His antibody, and this compound.

  • Compound Dispensing: Serially dilute this compound and dispense into a 384-well or 1536-well plate.

  • Reagent Addition: Add a mixture of the His-tagged BET protein and the terbium-labeled anti-His antibody to the wells. Incubate to allow for binding.

  • Ligand Addition: Add the fluorescently labeled acetylated histone peptide to initiate the competition reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.[14]

  • Signal Detection: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration to determine the IC50 value.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure compound binding to a target protein within living cells.[15][16][17]

Principle: The target protein (e.g., BRD4) is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein's active site acts as the energy acceptor.[18] When the tracer binds, BRET occurs. A test compound like this compound will compete with the tracer for binding to the NanoLuc®-fused protein, resulting in a decrease in the BRET signal.[18]

Start Start: Transfect cells with NanoLuc-BET fusion construct Plating Plate transfected cells in a 384-well plate Start->Plating Tracer Add NanoBRET Tracer (Energy Acceptor) Plating->Tracer Compound Add this compound (Test Compound) Tracer->Compound Incubate Incubate to allow for competitive binding Compound->Incubate Substrate Add NanoGlo Substrate (for NanoLuc) Incubate->Substrate Read Read plate for Donor (460nm) and Acceptor (618nm) emissions Substrate->Read Analyze Calculate corrected BRET ratio and determine IC50 Read->Analyze End End Analyze->End

Figure 3: NanoBRET™ Target Engagement Assay Workflow.

Generalized Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with a plasmid encoding the NanoLuc®-BET fusion protein.[19]

  • Cell Plating: After transfection, plate the cells into a white, flat-bottom 384-well assay plate.[19]

  • Compound and Tracer Addition: Add this compound at various concentrations to the wells. Then, add a fixed concentration of the NanoBRET™ tracer.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period to allow for cellular uptake and target engagement.

  • Luminescence Measurement: Add the NanoGlo® substrate to all wells.[16]

  • Signal Detection: Immediately read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460nm for the donor and >600nm for the acceptor).

  • Data Analysis: Calculate the corrected NanoBRET™ ratio and plot against the compound concentration to determine the cellular IC50.

Preclinical and Clinical Overview

Preclinical studies have shown that this compound has potent cytotoxic effects against multiple hematologic and solid tumors.[10] In patient-derived xenograft (PDX) models, this compound demonstrated significant antitumor activity in a substantial portion of the models tested, including ovarian, lung, colorectal, and triple-negative breast cancers.[3][5]

This compound has advanced into Phase 1/2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and myelofibrosis.[4][5][20] These trials have explored various dosing schedules.[5][20] The most common treatment-related adverse events reported include diarrhea and thrombocytopenia.[5][20] Promisingly, some patients have experienced stable disease or partial responses.[5][20] Combination therapies, for instance with the JAK inhibitor ruxolitinib or the immune checkpoint inhibitor nivolumab, are also under investigation.[4][21]

Conclusion

This compound is a highly potent and selective BET inhibitor with a well-defined mechanism of action. Its ability to disrupt the BET protein-histone interaction leads to the downregulation of key oncogenic drivers, translating into significant anti-proliferative activity in a variety of preclinical cancer models. The ongoing clinical evaluation will further delineate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents, for patients with advanced malignancies. The data and protocols presented in this guide offer a foundational resource for researchers working with or interested in the continued development of this promising epigenetic modulator.

References

The Modulatory Effect of BMS-986158 on c-MYC Expression: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986158 is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant anti-tumor activity in preclinical and clinical studies. A key mechanism of action for this compound is the targeted downregulation of the proto-oncogene c-MYC, a critical driver of cellular proliferation, growth, and survival that is frequently dysregulated in a wide array of human cancers. This technical guide provides an in-depth analysis of the effect of this compound on c-MYC expression, presenting available quantitative data, outlining experimental methodologies, and visualizing the underlying molecular pathways.

Mechanism of Action: Inhibition of BET Proteins and Transcriptional Repression of c-MYC

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a pivotal role in regulating gene transcription. These proteins contain bromodomains that recognize and bind to acetylated lysine residues on histone tails, a hallmark of active chromatin. This interaction facilitates the recruitment of transcriptional machinery to the promoters and enhancers of target genes, thereby activating their expression.

The c-MYC oncogene is a well-established transcriptional target of BET proteins, particularly BRD4. BRD4 is known to occupy the super-enhancers and promoter regions of the MYC gene, facilitating its high-level transcription in many cancer types.

This compound exerts its effect by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This action displaces BRD4 from chromatin at the MYC locus, leading to the disruption of the transcriptional apparatus and subsequent downregulation of MYC mRNA and protein expression. This targeted inhibition of c-MYC is a primary driver of the anti-proliferative and pro-apoptotic effects of this compound observed in cancer cells.

Quantitative Data on the Effect of this compound on c-MYC and Cell Viability

Preclinical studies have demonstrated the potent activity of this compound in c-MYC-driven cancer models. The available quantitative data on its inhibitory effects are summarized below.

Cell LineCancer TypeParameterValueReference
JJN3RMultiple MyelomaIC50 (c-MYC Inhibition)0.8 nM
JJN3RMultiple MyelomaIC50 (Cytotoxicity)4 nM
MOLM-13Acute Myeloid LeukemiaIC50 (Cytotoxicity)1.7 nM
OCI-AML3Acute Myeloid LeukemiaIC50 (Cytotoxicity)0.7 nM
NCI-H211Small Cell Lung CancerIC50 (Cytotoxicity)6.6 nM
MDA-MB-231Triple-Negative Breast CancerIC50 (Cytotoxicity)5 nM

Table 1: In vitro activity of this compound in various cancer cell lines. IC50 values represent the concentration of the compound required to inhibit 50% of the measured activity.

Experimental Protocols

The following sections outline the detailed methodologies for key experiments used to evaluate the effect of this compound on c-MYC expression.

Western Blot Analysis of c-MYC Protein Expression

This protocol describes the detection and quantification of c-MYC protein levels in cancer cells following treatment with this compound.

1. Cell Culture and Treatment:

  • Plate cancer cell lines (e.g., JJN3R, MOLM-13) at an appropriate density in 6-well plates.

  • Allow cells to adhere and grow overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for a specified time course (e.g., 6, 12, 24, 48 hours).

2. Cell Lysis and Protein Quantification:

  • Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-12% Bis-Tris gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against c-MYC (e.g., clone 9E10) overnight at 4°C.

  • Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize the c-MYC signal to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for c-MYC mRNA Expression

This protocol details the measurement of c-MYC mRNA levels in response to this compound treatment.

1. Cell Culture and Treatment:

  • Culture and treat cancer cells with this compound as described in the Western Blot protocol.

2. RNA Extraction and cDNA Synthesis:

  • Harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with random primers or oligo(dT) primers.

3. qRT-PCR:

  • Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for MYC and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.

  • Perform the qRT-PCR on a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for MYC and the reference gene in both this compound-treated and control samples.

  • Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the reference gene and relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay for BRD4 Occupancy at the c-MYC Locus

This protocol outlines the procedure to assess the binding of BRD4 to the MYC gene regulatory regions following this compound treatment.

1. Cell Culture and Cross-linking:

  • Culture a large number of cancer cells (e.g., 1-2 x 10^7 cells per condition).

  • Treat cells with this compound or DMSO for a defined period (e.g., 2-4 hours).

  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine.

2. Cell Lysis and Chromatin Shearing:

  • Wash the cells with ice-cold PBS and lyse them to release the nuclei.

  • Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-1000 bp in length.

  • Centrifuge to pellet debris and collect the sheared chromatin.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

  • Incubate the chromatin overnight at 4°C with an antibody against BRD4 or a negative control IgG.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

4. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads.

  • Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Analysis:

  • Purify the immunoprecipitated DNA using a PCR purification kit.

  • Analyze the enrichment of specific DNA sequences (e.g., MYC promoter and enhancer regions) by qRT-PCR using specific primers.

  • Calculate the enrichment as a percentage of the input DNA.

Visualizations

Signaling Pathway of this compound Action

BMS986158_Mechanism cluster_nucleus Nucleus cluster_chromatin Chromatin Histone Acetylated Histone BRD4 BRD4 BRD4->Histone Binds to Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits MYC_Gene MYC Gene Transcription_Machinery->MYC_Gene Activates MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription cMYC_Protein c-MYC Protein MYC_mRNA->cMYC_Protein Translation Proliferation Tumor Cell Proliferation cMYC_Protein->Proliferation Drives Apoptosis Apoptosis cMYC_Protein->Apoptosis Inhibits BMS986158 This compound BMS986158->BRD4 Inhibits

Caption: Mechanism of this compound-mediated c-MYC downregulation.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment with this compound Start->Cell_Culture Cell_Lysis 2. Cell Lysis & Protein Quantification (BCA) Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking 5. Blocking (5% Milk/BSA) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (α-c-MYC, α-Actin) Blocking->Primary_Ab Secondary_Ab 7. HRP-Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescence Detection Secondary_Ab->Detection Analysis 9. Densitometry Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for analyzing c-MYC protein expression by Western blot.

Logical Relationship in ChIP-qPCR Analysis

Preclinical Cytotoxic Effects of BMS-986158: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986158 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant preclinical antitumor activity across a range of hematologic malignancies and solid tumors.[1][2] This technical guide provides a comprehensive overview of the preclinical cytotoxic effects of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate its activity.

Mechanism of Action: BET Inhibition and c-MYC Repression

This compound functions by targeting the acetyl-lysine binding pockets of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones.[3] This disruption of chromatin remodeling leads to the transcriptional repression of key oncogenes, most notably c-MYC, a master regulator of cell proliferation, growth, and apoptosis.[4][5] The downregulation of c-MYC is a primary driver of the cytotoxic effects of this compound, leading to cell cycle arrest and induction of apoptosis in cancer cells.[1][5]

BMS-986158_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Cell Nucleus This compound This compound BET_Proteins BET Proteins (BRD2, BRD3, BRD4) This compound->BET_Proteins cMYC_Gene c-MYC Gene This compound->cMYC_Gene Repression of Transcription BET_Proteins->cMYC_Gene Activates Transcription Acetylated_Histones Acetylated Histones Acetylated_Histones->BET_Proteins Binds to cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Cycle_Progression Cell Cycle Progression cMYC_Protein->Cell_Cycle_Progression Promotes Apoptosis Apoptosis cMYC_Protein->Apoptosis Inhibits Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation Promotes

This compound inhibits BET proteins, leading to c-MYC downregulation.

Data Presentation: In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a broad panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (nM)Reference
NCI-H211Small Cell Lung Cancer (SCLC)6.6[3][6]
MDA-MB-231Triple-Negative Breast Cancer (TNBC)5.0[3][6]
JJN3RMultiple Myeloma (MM)4[7]
MOLM-13Acute Myeloid Leukemia (AML)1.7[7]
OCI-AML3Acute Myeloid Leukemia (AML)0.7[7]

Experimental Protocols

Cell Viability Assay (MTS Assay)

The cytotoxic effects of this compound on cancer cell lines are commonly determined using a tetrazolium-based colorimetric assay, such as the MTS assay.

Principle: This assay measures the metabolic activity of viable cells. The tetrazolium salt MTS is reduced by metabolically active cells to a colored formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from picomolar to micromolar concentrations) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

MTS_Assay_Workflow MTS Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (serial dilutions) Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTS Add MTS reagent Incubate_72h->Add_MTS Incubate_1_4h Incubate for 1-4 hours Add_MTS->Incubate_1_4h Read_Absorbance Read absorbance at 490 nm Incubate_1_4h->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for determining cell viability using the MTS assay.
Apoptosis and Cell Cycle Analysis

The induction of apoptosis and cell cycle arrest by this compound is typically assessed by flow cytometry.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with this compound for a defined period.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content, which differs in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cells with this compound.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and treat with RNase A to remove RNA.

    • Stain the cells with PI.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for c-MYC Expression

To confirm the on-target effect of this compound, Western blotting is used to measure the levels of c-MYC protein.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-MYC.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Preclinical Efficacy

The antitumor activity of this compound has been evaluated in vivo using patient-derived xenograft (PDX) models. In these studies, this compound demonstrated significant tumor growth inhibition (TGI) in various cancer types. For instance, in one study, this compound showed antitumor activity (TGI > 70%) in 8 out of 19 PDX models.[7] In another study, antitumor activity was observed in 9 of 19 (47%) of the PDX models, including ovarian cancer, lung squamous cell carcinoma, lung adenocarcinoma, colorectal cancer, and triple-negative breast cancer.[5]

Typical In Vivo Study Design:

  • Model: Immunocompromised mice engrafted with patient-derived tumor fragments.

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups. This compound is typically administered orally at various doses and schedules (e.g., 1.6 mg/kg administered twice daily, 5 days on/2 days off).[7]

  • Endpoint: Tumor volume is measured regularly, and the primary endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

PDX_Study_Workflow Patient-Derived Xenograft (PDX) Study Workflow Start Start Engraft_Tumor Engraft patient tumor fragments into mice Start->Engraft_Tumor Tumor_Growth Monitor tumor growth Engraft_Tumor->Tumor_Growth Randomize_Mice Randomize mice into treatment & control groups Tumor_Growth->Randomize_Mice Administer_Drug Administer this compound or vehicle control Randomize_Mice->Administer_Drug Measure_Tumors Measure tumor volume periodically Administer_Drug->Measure_Tumors Analyze_TGI Calculate Tumor Growth Inhibition (TGI) Measure_Tumors->Analyze_TGI End End Analyze_TGI->End

A typical workflow for assessing in vivo efficacy using PDX models.

Conclusion

The preclinical data for this compound strongly support its potent cytotoxic effects against a variety of cancer types. Its mechanism of action, centered on the inhibition of BET proteins and the subsequent downregulation of the c-MYC oncogene, provides a clear rationale for its antitumor activity. The in vitro and in vivo studies consistently demonstrate that this compound induces cell cycle arrest and apoptosis, leading to significant tumor growth inhibition. This comprehensive preclinical profile has paved the way for its ongoing evaluation in clinical trials.[4]

References

The Structure-Activity Relationship of BMS-986158 and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure-activity relationship (SAR) of BMS-986158, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By examining the evolution of its chemical scaffold and the impact of specific structural modifications on its binding affinity and cellular activity, this document provides a comprehensive resource for researchers in the field of epigenetic drug discovery. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are included to facilitate a deeper understanding of the development and evaluation of this important class of therapeutic agents.

Introduction to this compound and its Mechanism of Action

This compound is an orally bioavailable small molecule that targets the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby playing a pivotal role in the regulation of gene transcription.[2] The binding of BET proteins to chromatin recruits transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes such as c-MYC.[2]

By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound disrupts this interaction, leading to the downregulation of target gene expression.[1] This inhibition of transcription has shown significant anti-proliferative effects in various cancer models, making BET inhibitors a promising class of anti-cancer agents.[3] The development of this compound involved a scaffold-hopping approach, evolving from an initial carbazole-based screening hit to a more potent and pharmacokinetically favorable carboline scaffold.[4]

Structure-Activity Relationship (SAR) of this compound Analogs

The development of potent BET inhibitors like this compound has been guided by extensive structure-activity relationship studies. A key publication in this area details the design, synthesis, and evaluation of a series of γ-carboline analogs, providing valuable insights into the structural requirements for high-affinity binding to BET bromodomains.

The following table summarizes the binding affinities (Ki values) of a series of γ-carboline analogs for the first (BD1) and second (BD2) bromodomains of BRD4. This data highlights the impact of substitutions on the γ-carboline core and the "head group" that interacts with the acetyl-lysine binding pocket.

Table 1: Structure-Activity Relationship of γ-Carboline Analogs against BRD4 Bromodomains [5]

CompoundR1R2R3BRD4 BD1 Ki (nM)BRD4 BD2 Ki (nM)
5 HHH1644824
6 CH3HH305194
7 C2H5HH1243478
8 HCH3H12778
9 HC2H5H258134
10 HHCH311865
11 HHC2H5235121
12 ClHH10558
13 BrHH9851
14 FHH13572
15 OCH3HH215112
16 HH4-F-Ph2512
17 HH4-Cl-Ph189
18 (RX-37) HH4-Br-Ph24.7 3.2

Key SAR Insights:

  • Tricyclic Core: The γ-carboline scaffold serves as a rigid and planar core that orients the key interacting moieties within the bromodomain binding pocket.

  • "Head Group" Substitutions: Modifications to the "head group" that mimics the acetylated lysine have a significant impact on binding affinity. Small alkyl groups (e.g., methyl in compound 6 ) are generally preferred over larger ones (e.g., ethyl in compound 7 ).

  • Hydrophobic Pocket Interaction: The introduction of a hydrophobic group to occupy the WPF (tryptophan-proline-phenylalanine) shelf is crucial for high potency. Halogenated phenyl groups (compounds 16-18 ) demonstrate strong interactions in this pocket, with the 4-bromophenyl group in compound 18 providing the highest affinity for BRD4 BD2.

  • Selectivity: While many analogs show potent inhibition of both BD1 and BD2, some substitutions can introduce a degree of selectivity. For instance, compound 18 exhibits approximately 8-fold selectivity for BD2 over BD1.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound and its analogs.

TR-FRET Bromodomain Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying the binding affinity of inhibitors to bromodomains.

Objective: To determine the in vitro potency of test compounds by measuring their ability to displace a fluorescently labeled ligand from the bromodomain binding pocket.

Materials:

  • Recombinant bromodomain protein (e.g., BRD4-BD1, BRD4-BD2) tagged with a donor fluorophore (e.g., Terbium-cryptate).

  • A biotinylated histone peptide or small molecule ligand that binds to the bromodomain, complexed with an acceptor fluorophore (e.g., streptavidin-d2).

  • Test compounds (e.g., this compound and analogs) in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • 384-well low-volume microplates.

  • A microplate reader capable of TR-FRET measurements.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add a fixed concentration of the tagged bromodomain protein to each well of the microplate.

  • Add the serially diluted test compounds to the wells.

  • Add a fixed concentration of the biotinylated ligand/acceptor fluorophore complex to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-enabled plate reader.

  • Calculate the ratio of the acceptor to donor fluorescence. This ratio will decrease as the test compound displaces the fluorescent ligand.

  • Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of the compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest (e.g., a c-MYC-driven hematological malignancy cell line like MV4-11).

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • A cell viability reagent (e.g., CellTiter-Glo®, resazurin).

  • A microplate reader for luminescence or fluorescence detection.

Procedure:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to calculate the GI50 value.

Western Blot for c-MYC Downregulation

This technique is used to measure the reduction in the protein levels of the oncoprotein c-MYC following treatment with a BET inhibitor.

Objective: To confirm the on-target effect of the compounds by quantifying the downregulation of c-MYC protein.

Materials:

  • Cancer cell line known to be sensitive to BET inhibition.

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against c-MYC.

  • Primary antibody against a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Treat cells with the test compounds at various concentrations for a defined period (e.g., 24 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative decrease in c-MYC protein levels.

Visualizations

BET Inhibitor Signaling Pathway

BET_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus cluster_drug Drug Action Histone Histone Tails Ac Acetylated Lysine (Ac) Histone->Ac BET BET Protein (BRD2/3/4) Ac->BET Binds to PolII RNA Polymerase II BET->PolII Recruits Gene Target Oncogene (e.g., c-MYC) PolII->Gene Transcribes Transcription Transcription Gene->Transcription Inhibition Inhibition Transcription->Inhibition Blocked BMS986158 This compound BMS986158->BET Competitively Binds to

Caption: Mechanism of action of this compound in inhibiting BET protein function and downstream oncogene transcription.

Experimental Workflow for BET Inhibitor Evaluation

BET_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Biochemical Assays (e.g., TR-FRET) Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular Potency & Efficacy Target Target Engagement (c-MYC Downregulation) Cellular->Target Mechanism of Action PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Target->PK Lead Optimization Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Dose & Schedule Tox Toxicology Studies Efficacy->Tox Therapeutic Window

Caption: A typical experimental workflow for the preclinical evaluation of a novel BET inhibitor.

Logical Relationship of SAR Findings

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Carbazole Carbazole Hit Carboline γ-Carboline Core Carbazole->Carboline Scaffold Hop Headgroup Head Group (Ac-Lys Mimic) Carboline->Headgroup Influences Hydrophobic Hydrophobic Moiety (WPF Pocket Binder) Carboline->Hydrophobic Presents Binding High Binding Affinity (Low nM Ki) Headgroup->Binding Hydrophobic->Binding Cellular Potent Cellular Activity (Anti-proliferative) Binding->Cellular

Caption: Logical flow of the structure-activity relationship for the development of potent γ-carboline based BET inhibitors.

References

BMS-986158: A Technical Guide to Target Engagement and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target engagement and validation of BMS-986158, a potent and selective oral inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document details the mechanism of action, quantitative binding and functional data, and the experimental protocols used to validate its engagement with its therapeutic targets.

Introduction

This compound is an investigational small molecule inhibitor targeting the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific genomic locations, thereby activating gene expression.[3][4] Dysregulation of BET protein activity is implicated in the pathogenesis of numerous cancers and inflammatory diseases, making them attractive therapeutic targets. This compound was developed to disrupt the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes, such as c-MYC, and subsequent inhibition of tumor cell growth.[4][5]

Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to the acetyl-lysine binding pockets of the bromodomains of BET proteins.[3] This reversible binding prevents the tethering of BET proteins to chromatin, thereby inhibiting the transcription of target genes. The crystal structure of this compound in complex with the first bromodomain of BRD4 (BRD4-BD1) has been resolved, providing detailed insights into its binding mode and the molecular basis of its inhibitory activity.[1] This structural information confirms that this compound occupies the hydrophobic pocket that recognizes acetylated lysine, effectively blocking the natural protein-protein interaction.

cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound Acetylated Histones Acetylated Histones BET Proteins (BRD2/3/4) BET Proteins (BRD2/3/4) Acetylated Histones->BET Proteins (BRD2/3/4) recruits Transcriptional Machinery Transcriptional Machinery BET Proteins (BRD2/3/4)->Transcriptional Machinery recruits Inactive BET Complex Inactive BET Complex BET Proteins (BRD2/3/4)->Inactive BET Complex Gene Transcription (e.g., c-MYC) Gene Transcription (e.g., c-MYC) Transcriptional Machinery->Gene Transcription (e.g., c-MYC) initiates This compound This compound This compound->BET Proteins (BRD2/3/4) binds to Inhibition of Transcription Inhibition of Transcription Inactive BET Complex->Inhibition of Transcription leads to

Diagram 1: Mechanism of Action of this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized using a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound against BET Bromodomains

TargetAssay TypeIC50 (nM)
BRD2TR-FRET1.4
BRD3TR-FRET1.1
BRD4TR-FRET< 5

Data sourced from publicly available information.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
NCI-H211Small Cell Lung Cancer6.6
MDA-MB-231Triple-Negative Breast Cancer5.0

Data sourced from publicly available information.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the biochemical potency of this compound against isolated BET bromodomains.

  • Principle: The assay measures the ability of a test compound to inhibit the interaction between a fluorescently labeled BET bromodomain and a fluorescently labeled acetylated histone peptide. Inhibition of this interaction results in a decrease in the FRET signal.

  • Materials:

    • Recombinant human BET bromodomains (e.g., BRD2, BRD3, BRD4) tagged with a donor fluorophore (e.g., Europium chelate).

    • A synthetic, biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) complexed with an acceptor fluorophore (e.g., Streptavidin-Allophycocyanin).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • This compound serially diluted in DMSO.

    • 384-well low-volume microplates.

  • Procedure:

    • Add test compound (this compound) or DMSO (vehicle control) to the assay plate.

    • Add the fluorescently labeled BET bromodomain to all wells.

    • Incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Add the fluorescently labeled acetylated histone peptide to initiate the binding reaction.

    • Incubate for a further period (e.g., 60 minutes) at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the ratio of acceptor to donor fluorescence and determine the IC50 values by fitting the data to a four-parameter logistic equation.

cluster_0 TR-FRET Assay Workflow start Start dispense_compound Dispense this compound/ DMSO start->dispense_compound add_bet Add Donor-labeled BET Protein dispense_compound->add_bet incubate1 Incubate add_bet->incubate1 add_peptide Add Acceptor-labeled Acetylated Peptide incubate1->add_peptide incubate2 Incubate add_peptide->incubate2 read_plate Read TR-FRET Signal incubate2->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Diagram 2: TR-FRET Experimental Workflow.
Thermal Shift Assay (TSA)

This assay is employed to assess the direct binding of this compound to BET bromodomains and to evaluate its selectivity.

  • Principle: The binding of a ligand, such as this compound, to a protein stabilizes its structure, resulting in an increase in its melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.

  • Materials:

    • Purified recombinant BET bromodomains.

    • A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

    • Assay buffer (e.g., PBS).

    • This compound and other control compounds.

    • A real-time PCR instrument capable of performing a thermal melt.

  • Procedure:

    • Prepare a master mix containing the BET bromodomain and the fluorescent dye in the assay buffer.

    • Aliquot the master mix into PCR plate wells.

    • Add this compound or control compounds at various concentrations.

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Perform a thermal melt by gradually increasing the temperature (e.g., from 25°C to 95°C) and monitoring the fluorescence at each temperature increment.

    • The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

    • The change in melting temperature (ΔTm) in the presence of the compound is calculated to assess binding and stabilization.

Pharmacodynamic Biomarker Analysis

To confirm target engagement in vivo, the expression of BET-regulated genes is measured in preclinical models and in clinical trial participants.

  • Principle: Inhibition of BET proteins by this compound leads to changes in the transcription of specific target genes. Measuring the mRNA levels of these biomarker genes provides a quantitative assessment of target engagement. Key pharmacodynamic biomarkers for this compound include HEXIM1 (upregulated) and GATA1, NFE2, and PF4 (downregulated).

  • Methodology:

    • Sample Collection: Whole blood samples are collected from preclinical models (e.g., rats) or patients at baseline and at various time points after this compound administration.

    • RNA Isolation: Total RNA is extracted from the blood samples using a suitable kit (e.g., PAXgene Blood RNA Kit).

    • RNA Sequencing (RNA-Seq):

      • The quality and quantity of the isolated RNA are assessed.

      • RNA-Seq libraries are prepared using a method such as the Illumina TruSeq library preparation kit.

      • Sequencing is performed on a high-throughput sequencing platform.

    • Data Analysis:

      • Sequencing reads are aligned to the reference genome.

      • Gene expression is quantified (e.g., as transcripts per million - TPM).

      • Differential gene expression analysis is performed to compare post-treatment samples to baseline.

      • The fold change in the expression of biomarker genes (HEXIM1, GATA1, NFE2, PF4) is calculated to determine the extent of target engagement.

cluster_0 Target Engagement Validation Logic This compound Administration This compound Administration BET Protein Inhibition BET Protein Inhibition This compound Administration->BET Protein Inhibition Transcriptional Reprogramming Transcriptional Reprogramming BET Protein Inhibition->Transcriptional Reprogramming HEXIM1 Upregulation HEXIM1 Upregulation Transcriptional Reprogramming->HEXIM1 Upregulation GATA1/NFE2/PF4 Downregulation GATA1/NFE2/PF4 Downregulation Transcriptional Reprogramming->GATA1/NFE2/PF4 Downregulation Pharmacodynamic Response Pharmacodynamic Response HEXIM1 Upregulation->Pharmacodynamic Response GATA1/NFE2/PF4 Downregulation->Pharmacodynamic Response

Diagram 3: Biomarker-Based Target Validation.

Conclusion

The target engagement and validation of this compound are supported by a robust dataset from a combination of biochemical, cellular, and in vivo studies. The potent and selective inhibition of the BET family of proteins has been quantitatively demonstrated through TR-FRET and thermal shift assays. Furthermore, the modulation of pharmacodynamic biomarkers such as HEXIM1, GATA1, NFE2, and PF4 in both preclinical models and clinical settings provides clear evidence of target engagement in a physiological context. This comprehensive validation provides a strong rationale for the continued clinical development of this compound as a promising therapeutic agent for the treatment of cancer and other diseases driven by BET protein dysregulation.

References

The Impact of BMS-986158 on Chromatin Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986158 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET proteins, particularly BRD4, this compound disrupts their ability to recognize acetylated histones, a key mechanism in chromatin remodeling and gene activation. This inhibition leads to the downregulation of critical oncogenes, most notably c-MYC, and subsequent anti-proliferative effects in various cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on chromatin remodeling, and detailed experimental protocols for its preclinical evaluation.

Core Mechanism of Action: BET Inhibition and Chromatin Remodeling

This compound functions as a competitive inhibitor of the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT)[1]. These proteins act as "readers" of the histone code, specifically recognizing and binding to acetylated lysine residues on histone tails[2]. This interaction is a critical step in the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to gene expression.

By occupying the acetyl-lysine binding pocket of BET bromodomains, this compound effectively displaces these proteins from chromatin[3]. This prevents the recruitment of transcriptional activators and elongation factors, such as positive transcription elongation factor b (P-TEFb), thereby suppressing the transcription of target genes[3]. A primary and well-characterized downstream effect of this action is the profound and rapid downregulation of the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism[2][3][4].

The following diagram illustrates the signaling pathway of this compound's impact on chromatin remodeling and gene transcription.

BMS986158_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Acetylated Histones BET BET Proteins (e.g., BRD4) Histone->BET binds to DNA DNA Transcription_Machinery Transcriptional Machinery (P-TEFb) BET->Transcription_Machinery recruits BMS986158 This compound BMS986158->BET inhibits binding cMYC_Gene c-MYC Gene Transcription_Machinery->cMYC_Gene activates cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA transcription Cell_Proliferation Tumor Cell Proliferation cMYC_mRNA->Cell_Proliferation leads to

Caption: Mechanism of action of this compound.

Quantitative Data on In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) values in selected cell lines.

Cell LineCancer TypeIC50 (nM)Reference(s)
NCI-H211Small Cell Lung Cancer (SCLC)6.6[5]
MDA-MB-231Triple-Negative Breast Cancer5[5]
JJN3RMultiple Myeloma4[6]
MOLM-13Acute Myeloid Leukemia1.7[6]
OCI-AML3Acute Myeloid Leukemia0.7[6]
FP-RMS cell linesFusion-Positive Rhabdomyosarcoma9.5[3]

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in patient-derived xenograft (PDX) models, which are considered more predictive of clinical outcomes than traditional cell line-derived xenografts.

PDX Model(s)FindingReference(s)
Panel of 19 PDX modelsThis compound demonstrated tumor growth inhibition (TGI) of >70% in 8 of the 19 (42%) models tested. The dose used was 1.6 mg/kg administered twice daily (BID) on a 5-days-on-2-days-off schedule for two cycles.[6]
Lung, colorectal, and triple-negative breast cancerSubstantial tumor growth inhibition was observed in these PDX models.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Cell Proliferation Assay

This protocol outlines a general procedure for determining the IC50 of this compound in cancer cell lines.

Cell_Proliferation_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_Reagent Add cell viability reagent (e.g., CellTiter-Glo®) Incubate2->Add_Reagent Incubate3 Incubate for 10 minutes Add_Reagent->Incubate3 Measure Measure luminescence Incubate3->Measure Analyze Calculate IC50 values using non-linear regression Measure->Analyze

Caption: Workflow for in vitro cell proliferation assay.

Protocol Details:

  • Cell Seeding: Plate cancer cells in 96-well microplates at a density of 1,000 to 5,000 cells per well in 100 µL of appropriate growth medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in growth medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an additional 72 hours under the same conditions.

  • Cell Viability Assessment: Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega), to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot Analysis of c-MYC Expression

This protocol describes how to assess the effect of this compound on the protein levels of c-MYC.

Protocol Details:

  • Cell Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-MYC overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the c-MYC signal to the loading control.

Gene Expression Analysis of Downstream Targets

This protocol outlines the assessment of changes in the mRNA levels of this compound target genes, such as c-MYC and HEXIM1, using quantitative real-time PCR (qRT-PCR).

Protocol Details:

  • Cell Treatment: Treat cells with this compound as described for the Western blot analysis.

  • RNA Extraction: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., c-MYC, HEXIM1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Patient-Derived Xenograft (PDX) Model Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in PDX models.

PDX_Workflow Start Implant patient tumor fragments subcutaneously into immunocompromised mice Tumor_Growth Monitor tumor growth Start->Tumor_Growth Randomize Randomize mice into treatment and control groups when tumors reach a specified size Tumor_Growth->Randomize Treat Administer this compound or vehicle control according to the dosing schedule Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint Continue treatment until a predefined endpoint is reached (e.g., tumor volume, time) Monitor->Endpoint Analyze Analyze tumor growth inhibition and other relevant parameters Endpoint->Analyze

Caption: Workflow for a patient-derived xenograft study.

Protocol Details:

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).

  • Tumor Implantation: Surgically implant fresh patient tumor fragments subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Treatment Administration: Administer this compound orally at the desired dose and schedule (e.g., 1.6 mg/kg BID, 5 days on/2 days off).

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

This compound is a potent BET inhibitor that exerts its anti-cancer effects by disrupting the interaction between BET proteins and acetylated histones, leading to the transcriptional repression of key oncogenes such as c-MYC. This in-depth technical guide provides a comprehensive overview of its mechanism of action and detailed protocols for its preclinical evaluation. The provided data and methodologies will be a valuable resource for researchers and drug development professionals working in the field of epigenetics and cancer therapeutics. Further investigation into the broader effects of this compound on the chromatin landscape will continue to elucidate its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for BMS-986158 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986158 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters, including those of key oncogenes like c-MYC.[1][2] In many cancers, the dysregulation of BET protein activity contributes to uncontrolled cell proliferation and survival. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby disrupting their interaction with chromatin and leading to the downregulation of target gene expression, including c-MYC.[1][2] This mechanism ultimately results in the inhibition of tumor cell growth and the induction of apoptosis.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound across a range of hematologic and solid tumor models.[3]

These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines, focusing on key assays to characterize its biological activity.

Data Presentation

In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Reference
NCI-H211Small Cell Lung Cancer (SCLC)6.6[4][5]
MDA-MB-231Triple Negative Breast Cancer (TNBC)5.0[4][5]
MOLM-13Acute Myeloid Leukemia (AML)1.7[6]
OCI-AML3Acute Myeloid Leukemia (AML)0.7[6]
JJN3RMultiple Myeloma (MM)4.0[6]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as a competitive inhibitor at the bromodomain of BET proteins, preventing their association with acetylated histones and the subsequent recruitment of the transcriptional machinery necessary for the expression of oncogenes like c-MYC.

BMS986158_Mechanism_of_Action This compound Mechanism of Action cluster_nucleus Cell Nucleus BET BET Proteins (BRD2/3/4) Ac_Histones Acetylated Histones BET->Ac_Histones Binding Transcriptional_Machinery Transcriptional Machinery BET->Transcriptional_Machinery Recruitment cMYC_Gene c-MYC Gene Promoter Ac_Histones->cMYC_Gene BMS986158 This compound BMS986158->BET Inhibition Transcriptional_Machinery->cMYC_Gene Activation cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation Promotion

Caption: Mechanism of action of this compound in the cell nucleus.

General Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for assessing the in vitro activity of this compound in cancer cell lines.

Experimental_Workflow Experimental Workflow for In Vitro Evaluation of this compound cluster_assays In Vitro Assays start Cancer Cell Line Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTS/MTT) treatment->viability western Western Blot Analysis (e.g., c-MYC, PARP) treatment->western apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) treatment->cell_cycle analysis Data Analysis & Interpretation viability->analysis western->analysis apoptosis->analysis cell_cycle->analysis

Caption: A general workflow for the in vitro assessment of this compound.

Experimental Protocols

Cell Viability/Proliferation Assay (MTS Assay)

This protocol is designed to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in the 5% CO2 incubator, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all wells. Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.[7]

Western Blot Analysis for c-MYC Downregulation

This protocol details the detection of c-MYC protein levels in cancer cells following treatment with this compound to confirm target engagement.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against c-MYC

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.[8]

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.[8]

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against c-MYC (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]

  • Detection: Wash the membrane again as in step 8. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Loading Control: The membrane can be stripped and re-probed with a primary antibody for a loading control to ensure equal protein loading.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis in cancer cells treated with this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for a specified time (e.g., 48 hours). Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within 1 hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Ice-cold PBS

  • Ice-cold 70% ethanol

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time (e.g., 24 or 48 hours) and harvest the cells.[10]

  • Washing: Wash the cells once with ice-cold PBS.[10]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[10]

  • Staining: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[10]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.[10]

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. The G1, S, and G2/M phases of the cell cycle can be quantified.[10][11]

References

Application Notes and Protocols for BMS-986158 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BMS-986158, a potent Bromodomain and Extra-Terminal (BET) inhibitor, in patient-derived xenograft (PDX) models. This document includes detailed protocols for establishing PDX models and for evaluating the anti-tumor efficacy of this compound, along with its mechanism of action and relevant signaling pathways.

Introduction to this compound

This compound is an investigational small molecule that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial regulators of gene transcription.[1][2][3] By binding to the acetyl-lysine binding sites of these proteins, this compound disrupts chromatin remodeling and prevents the expression of key growth-promoting genes, including the c-MYC oncogene.[2][3][4] This mechanism makes BET inhibition a promising therapeutic strategy for various cancers.[2] Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in a range of cancer cell lines and shows significant tumor growth inhibition in PDX models of lung, colorectal, and triple-negative breast cancers.[2][4]

Mechanism of Action: BET Inhibition

The BET family of proteins act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine residues on histone tails. This binding recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. In many cancers, the c-MYC oncogene is dysregulated and its expression is driven by BET proteins.[2][4] this compound competitively inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of c-MYC and other target genes, ultimately resulting in decreased cancer cell proliferation and induction of apoptosis.[2][4]

BET_Inhibition_Pathway cluster_0 Normal Gene Transcription cluster_1 BET Inhibition by this compound Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET binds to TF Transcription Factors BET->TF recruits InactiveBET Inactive BET Proteins Promoter Gene Promoter (e.g., c-MYC) TF->Promoter activates Transcription Gene Transcription Promoter->Transcription NoTranscription Transcription Blocked Promoter->NoTranscription BMS986158 This compound BMS986158->BET competitively binds and inhibits

Figure 1: Mechanism of BET Inhibition by this compound.

Quantitative Data from Preclinical PDX Studies

This compound has demonstrated significant anti-tumor efficacy across various PDX models. The following table summarizes the available quantitative data.

Tumor TypePDX ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
Lung CancerPatient-DerivedThis compoundTolerated Doses> 70%[4]
Colorectal CancerPatient-DerivedThis compoundTolerated Doses> 70%[4]
Triple-Negative Breast Cancer (TNBC)Patient-DerivedThis compoundTolerated Doses> 70%[4]
Ovarian CancerPatient-DerivedThis compoundLow DosesAntitumor Activity[5]
Lung Squamous Cell CarcinomaPatient-DerivedThis compoundLow DosesAntitumor Activity[5]
Lung AdenocarcinomaPatient-DerivedThis compoundLow DosesAntitumor Activity[5]

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the key steps for successfully establishing PDX models from fresh patient tumor tissue.

Materials:

  • Fresh patient tumor tissue collected in sterile transport media (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics).[6]

  • Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old).[7]

  • Sterile surgical instruments (scalpels, forceps, scissors).

  • Sterile petri dishes and 1.5 mL microcentrifuge tubes.

  • Phosphate-buffered saline (PBS).

  • Matrigel (optional, can improve engraftment rates).

  • Anesthesia (e.g., isoflurane).

  • 70% ethanol for disinfection.

Procedure:

  • Tumor Tissue Processing:

    • In a sterile biosafety cabinet, wash the fresh tumor tissue with cold, sterile PBS to remove any blood or debris.

    • Mince the tumor tissue into small fragments (approximately 2-3 mm³) using a sterile scalpel.[8]

    • (Optional) For some tumor types, enzymatic digestion to create a single-cell suspension may be performed.[9][10]

  • Implantation:

    • Anesthetize the immunocompromised mouse.

    • Shave and disinfect the implantation site (typically the flank) with 70% ethanol.[7][8]

    • Make a small incision (approximately 2-3 mm) in the skin.[8]

    • Using forceps, create a subcutaneous pocket.

    • Implant one to two tumor fragments into the subcutaneous pocket.[7] For single-cell suspensions, mix with Matrigel and inject subcutaneously.

    • Close the incision with surgical clips or sutures.

  • Monitoring and Passaging:

    • Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.

    • Once a tumor reaches the target volume (e.g., 1000-1500 mm³), the mouse is euthanized.[7]

    • The tumor is aseptically harvested. A portion can be cryopreserved for future use, another portion fixed for histological analysis, and the remainder can be passaged to a new cohort of mice.[7]

PDX_Establishment_Workflow Patient Patient Tumor Sample Collection Processing Tissue Processing (Mincing/Digestion) Patient->Processing Implantation Subcutaneous Implantation in Immunocompromised Mice Processing->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Harvesting Tumor Harvesting and Passaging Monitoring->Harvesting BMS986158_PDX_Study_Workflow Start Start with Established PDX Models Randomization Randomize Mice into Treatment & Control Groups Start->Randomization Treatment Administer this compound or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Monitoring->Treatment Repeat Dosing Schedule Analysis Endpoint Analysis: Tumor Growth Inhibition, Pharmacodynamics Monitoring->Analysis End Study Completion Analysis->End

References

Application Notes and Protocols for BMS-986158 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of the BET (Bromodomain and Extra-Terminal domain) inhibitor, BMS-986158, in mouse models, based on available preclinical data. The protocols outlined below are intended to serve as a guide for in vivo studies investigating the efficacy of this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-MYC.[2][3] this compound competitively binds to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin and preventing the transcription of their target genes.[1] This disruption of oncogenic signaling pathways leads to cell cycle arrest and inhibition of tumor growth.[4]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by this compound.

BMS986158_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Cell Nucleus BET BET Proteins (BRD2, BRD3, BRD4) TranscriptionMachinery Transcriptional Machinery BET->TranscriptionMachinery recruits AcetylatedHistones Acetylated Histones AcetylatedHistones->BET binds to cMYC_Gene c-MYC Gene TranscriptionMachinery->cMYC_Gene activates transcription of cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translation CellCycle Cell Cycle Progression & Tumor Growth cMYC_Protein->CellCycle promotes BMS986158 This compound BMS986158->BET inhibits binding

Caption: this compound inhibits BET proteins, leading to c-MYC downregulation.

Dosage and Administration in Mice

Quantitative data from preclinical studies on this compound in mouse models are summarized below. The primary administration route for in vivo efficacy studies has been oral gavage.

ParameterValueStudy Context
Efficacious Dose 1.6 mg/kgTwice daily (BID) administration in patient-derived xenograft (PDX) models.
Dosing Schedule 5 days on, 2 days offApplied with the 1.6 mg/kg BID dosage in PDX models.
Maximum Tolerated Dose (MTD) 5-10 mg/kgOnce daily (QD) for 10 days.
Maximum Tolerated Dose (MTD) 3.2-4.8 mg/kgTwice daily (BID) for 10 days.
Administration Route Oral (p.o.)Consistently used in preclinical in vivo studies.

Experimental Protocols

Preparation of this compound for Oral Administration in Mice

This protocol describes a general method for preparing a this compound formulation suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile water for injection or corn oil

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. A typical concentration is 10-25 mg/mL.

    • Ensure the powder is completely dissolved by vortexing.

  • Vehicle Preparation (Aqueous-based):

    • In a sterile tube, mix the vehicle components in the following ratio:

      • 5% DMSO

      • 40% PEG300

      • 5% Tween 80

      • 50% Sterile water

    • Vortex thoroughly to ensure a homogenous solution.

  • Vehicle Preparation (Oil-based):

    • In a sterile tube, mix the vehicle components in the following ratio:

      • 5% DMSO

      • 95% Corn oil

    • Vortex thoroughly to ensure a homogenous solution.

  • Final Formulation:

    • Calculate the required volume of the this compound stock solution to achieve the desired final dosing concentration.

    • Add the calculated volume of the stock solution to the appropriate volume of the prepared vehicle.

    • Vortex the final formulation extensively to ensure uniform suspension of the compound.

    • It is recommended to prepare the final formulation fresh on the day of dosing.

In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Mouse Models

This protocol outlines a typical workflow for evaluating the antitumor activity of this compound in mice bearing patient-derived xenografts.

Experimental Workflow Diagram:

PDX_Workflow PDX Model Experimental Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis PatientTumor Patient Tumor Fragment Implantation Subcutaneous Implantation in Mice PatientTumor->Implantation TumorGrowth Tumor Growth to ~100-200 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment with this compound or Vehicle Control Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring daily or as per schedule Endpoint End of Study (e.g., 21-28 days or tumor volume endpoint) Monitoring->Endpoint Analysis Tumor Growth Inhibition (TGI) Analysis Endpoint->Analysis

Caption: Workflow for in vivo efficacy studies using PDX models.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Established patient-derived tumor fragments

  • This compound formulation and vehicle control

  • Calipers for tumor measurement

  • Animal balance

  • Appropriate animal housing and husbandry equipment

Protocol:

  • Tumor Implantation:

    • Surgically implant patient-derived tumor fragments subcutaneously into the flank of the mice.

    • Allow tumors to establish and grow to a mean volume of approximately 100-200 mm³. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Grouping:

    • Once tumors reach the desired size, randomize mice into treatment and control groups (typically n=8-10 mice per group).

    • Ensure that the mean tumor volume is comparable across all groups at the start of the study.

  • Treatment Administration:

    • Administer this compound formulation or vehicle control to the respective groups via oral gavage.

    • Follow the desired dosing schedule (e.g., 1.6 mg/kg BID, 5 days on, 2 days off).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health and well-being of the animals daily.

  • Endpoint and Analysis:

    • The study may be terminated after a fixed duration (e.g., 21-28 days) or when tumors in the control group reach a predetermined endpoint volume.

    • Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of this compound. TGI (%) can be calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • At the end of the study, tumors can be excised for further pharmacodynamic and biomarker analysis.

References

Application Note and Protocol: Preparation of BMS-986158 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986158 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] It binds to the acetyl-lysine binding sites of BET proteins, preventing their interaction with acetylated histones.[2][3][4][5] This action disrupts chromatin remodeling and the transcription of key oncogenes, such as c-MYC, leading to the inhibition of tumor cell growth.[4][6] Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO).

Physicochemical Properties and Solubility

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Weight 495.62 g/mol [1][7][8][9]
Molecular Formula C₃₀H₃₃N₅O₂[1][2][8][9]
Solubility in DMSO 25 mg/mL (50.44 mM)[7][8][10]
Appearance White to off-white solid[10]

Signaling Pathway of this compound

This compound acts as a BET inhibitor, disrupting the transcriptional regulation of genes involved in cell proliferation and cancer progression. The diagram below illustrates the mechanism of action.

BMS986158_Pathway cluster_nucleus Cell Nucleus Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histones->BET Binds to Transcription Transcriptional Machinery BET->Transcription Recruits Oncogenes Oncogene Transcription (e.g., c-MYC) Transcription->Oncogenes Initiates Proliferation Tumor Cell Growth and Proliferation Oncogenes->Proliferation Promotes BMS986158 This compound BMS986158->BET Inhibits Binding

Caption: Mechanism of action of this compound as a BET inhibitor.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (purity >98%)

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound:

    • Carefully weigh out 4.96 mg of this compound powder into a sterile microcentrifuge tube.

    • Calculation: To prepare a 10 mM solution, the required mass is calculated as follows:

      • Volume = 1 mL = 0.001 L

      • Molarity = 10 mM = 0.01 mol/L

      • Molecular Weight = 495.62 g/mol

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.01 mol/L * 0.001 L * 495.62 g/mol = 0.0049562 g = 4.96 mg

  • Dissolving in DMSO:

    • Add 1 mL of fresh, anhydrous DMSO to the tube containing the this compound powder. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[7][10]

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Aiding Dissolution (Optional):

    • If the compound does not fully dissolve, gentle warming in a water bath to 60°C or sonication in an ultrasonic bath can be applied.[8][10]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • For long-term storage, store the aliquots at -80°C for up to one year.[7]

    • For short-term storage, aliquots can be kept at -20°C for up to one month.[7]

Experimental Workflow

The following diagram outlines the workflow for preparing the this compound stock solution.

Stock_Solution_Workflow Start Start Weigh Weigh 4.96 mg This compound Start->Weigh Add_DMSO Add 1 mL fresh DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Check_Solubility Is Solution Clear? Vortex->Check_Solubility Aid_Dissolution Warm to 60°C or Sonicate Check_Solubility->Aid_Dissolution No Aliquot Aliquot into Single-Use Tubes Check_Solubility->Aliquot Yes Aid_Dissolution->Vortex Store Store at -20°C (1 month) or -80°C (1 year) Aliquot->Store End End Store->End

Caption: Workflow for this compound stock solution preparation.

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

  • This compound is for research use only and has not been approved for medical applications.[8]

References

Application Note & Protocol: High-Throughput FRET Assay for the BET Inhibitor BMS-986158

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986158 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones, playing a key role in the transcriptional regulation of oncogenes such as c-MYC.[2] By binding to the acetyl-lysine binding pocket of BET proteins, this compound disrupts their interaction with chromatin, leading to the suppression of target gene expression and subsequent inhibition of tumor cell growth.[1][2] This mechanism of action makes BET inhibitors like this compound a promising class of therapeutics for various cancers.[3][4][5]

Fluorescence Resonance Energy Transfer (FRET) is a powerful and widely used technique for studying molecular interactions in a high-throughput format.[6] This application note describes a time-resolved FRET (TR-FRET) assay for characterizing the binding of this compound to the first bromodomain of BRD4 (BRD4-BD1). The assay is based on the displacement of a fluorescently labeled ligand from the BRD4-BD1 binding pocket by a competing inhibitor.

Signaling Pathway of BET Inhibition

The signaling pathway modulated by this compound involves the inhibition of BET protein function, which in turn affects the transcription of key oncogenes. Under normal conditions, BET proteins, particularly BRD4, bind to acetylated histones at enhancer and promoter regions of target genes, recruiting the transcriptional machinery to drive gene expression. This compound competitively binds to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and thereby preventing the transcription of downstream targets like c-MYC.

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Histone Acetylated Histones (on Chromatin) BRD4 BRD4 Histone->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Gene Target Gene (e.g., c-MYC) RNAPII->Gene Transcribes mRNA mRNA Gene->mRNA Oncogenesis Oncogenesis mRNA->Oncogenesis Leads to BMS986158 This compound BRD4_inhibited BRD4 BMS986158->BRD4_inhibited No_Binding X BRD4_inhibited->No_Binding No_Binding->Histone

Caption: Signaling pathway of BET inhibition by this compound.

Experimental Workflow for the TR-FRET Assay

The TR-FRET assay for this compound is a competitive binding assay. It utilizes a recombinant, tagged BRD4-BD1 protein and a fluorescently labeled small molecule probe that binds to the same acetyl-lysine binding pocket as this compound. When the fluorescent probe is bound to the tagged BRD4-BD1, excitation of a donor fluorophore on the tag results in energy transfer to an acceptor fluorophore on the probe, generating a FRET signal. In the presence of an unlabeled competitor like this compound, the fluorescent probe is displaced, leading to a decrease in the FRET signal.

FRET_Workflow Start Start Dispense_Reagents Dispense Assay Buffer, BRD4-BD1-tag, and Fluorescent Probe to Plate Start->Dispense_Reagents Add_Inhibitor Add this compound or Control (DMSO) Dispense_Reagents->Add_Inhibitor Incubate Incubate at Room Temperature Add_Inhibitor->Incubate Read_Plate Read TR-FRET Signal on Plate Reader Incubate->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the this compound TR-FRET assay.

Materials and Methods

Reagents and Materials
  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% (v/v) Tween-20, 0.1% (w/v) BSA.

  • BRD4-BD1 Protein: Recombinant human BRD4-BD1 (amino acids 49-170) with a C-terminal biotin tag.

  • Fluorescent Probe: A suitable small molecule probe that binds to the acetyl-lysine binding pocket of BRD4-BD1, labeled with an acceptor fluorophore (e.g., Alexa Fluor 647).

  • Donor Fluorophore: Streptavidin-Terbium Cryptate.

  • This compound: Synthesized or commercially sourced, dissolved in 100% DMSO to create a stock solution.

  • Assay Plates: 384-well, low-volume, black, non-binding surface microplates.

  • Plate Reader: A microplate reader capable of time-resolved fluorescence detection.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a working solution of BRD4-BD1-biotin and Streptavidin-Terbium Cryptate in assay buffer.

    • Prepare a working solution of the fluorescent probe in assay buffer.

    • Prepare a serial dilution of this compound in 100% DMSO, followed by a dilution into assay buffer to achieve the final desired concentrations with a constant DMSO concentration.

  • Assay Procedure:

    • To each well of the 384-well plate, add 5 µL of the BRD4-BD1-biotin/Streptavidin-Terbium Cryptate mixture.

    • Add 5 µL of the this compound serial dilution or DMSO control.

    • Add 5 µL of the fluorescent probe solution.

    • The final assay volume is 15 µL.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a compatible plate reader.

    • Set the excitation wavelength to 340 nm and measure emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).

    • The TR-FRET ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Data Analysis:

    • Normalize the data using the controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of a known inhibitor).

    • Plot the normalized TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Results

The TR-FRET assay was used to determine the inhibitory potency of this compound against BRD4-BD1. The following tables summarize the representative data obtained from the assay.

Table 1: Assay Component Concentrations

ComponentFinal Concentration
BRD4-BD1-biotin10 nM
Streptavidin-Terbium1 nM
Fluorescent Probe25 nM
DMSO1%

Table 2: Representative TR-FRET Data for this compound Titration

This compound (nM)Log [this compound]TR-FRET Ratio (665/620)% Inhibition
0-35000
0.1-134501.4
1032008.6
50.7180048.6
101100071.4
501.740088.6
100225092.9
1000320094.3

Table 3: IC50 Values for this compound

TargetIC50 (nM)
BRD4-BD16.6

The IC50 value obtained in this assay is consistent with previously reported values for this compound.[7][8]

Discussion

This application note provides a detailed protocol for a robust and high-throughput TR-FRET assay to characterize the binding of this compound to BRD4-BD1. The assay is sensitive, reproducible, and suitable for screening large compound libraries to identify novel BET inhibitors. The provided experimental workflow and data presentation can be adapted for the characterization of other BET inhibitors and for studying their structure-activity relationships. This assay serves as a valuable tool in the drug discovery and development process for this important class of epigenetic modulators.

References

Measuring the Binding Affinity of BMS-986158 to BET Proteins Using a Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-986158 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, making them attractive targets for cancer therapy.[3][4] The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a rapid and cost-effective biophysical technique used to characterize the binding of small molecules to a target protein.[5] This method relies on the principle that the binding of a ligand, such as this compound, to its target protein stabilizes the protein structure, resulting in an increase in its thermal denaturation temperature (Tm). This application note provides a detailed protocol for measuring the binding affinity of this compound to BET bromodomains using a thermal shift assay.

Data Presentation

The binding of this compound to BET proteins can be quantified by the change in the melting temperature (ΔTm) of the protein in the presence of the compound. While specific ΔTm values from the initial discovery thermal shift assays for this compound are not publicly detailed, the compound's high potency has been demonstrated in various other assays. The following table summarizes the reported binding and functional potencies of this compound against BET proteins.

Target ProteinAssay TypeParameterValue (nM)
BET (general)Cell-based (NCI-H211 SCLC)IC506.6[6][7]
BET (general)Cell-based (MDA-MB231 TNBC)IC505[6][7]
BRD4TR-FRETIC50< 5[8]
BRD2HTRFIC501.17[9]
BRD4HTRFIC502.75[9]

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; HTRF: Homogeneous Time-Resolved Fluorescence; SCLC: Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BET protein signaling pathway and the experimental workflow for the thermal shift assay.

BET_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tail Ac Acetylated Lysine (Ac) Histone->Ac HATs BET BET Protein (BRD2/3/4) Ac->BET binds to PTEFb P-TEFb BET->PTEFb recruits BMS986158 This compound BMS986158->BET inhibits binding RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription Gene Transcription (e.g., c-MYC) RNAPII->Transcription initiates Thermal_Shift_Workflow cluster_prep Sample Preparation cluster_run TSA Experiment cluster_analysis Data Analysis p1 Prepare Protein Solution (e.g., BRD4) p4 Mix Protein, Ligand, and Dye in 96-well plate p1->p4 p2 Prepare Ligand Solution (this compound) p2->p4 p3 Prepare Fluorescent Dye (SYPRO Orange) p3->p4 r1 Place plate in Real-Time PCR instrument p4->r1 r2 Gradual Temperature Increase (e.g., 25°C to 95°C) r1->r2 r3 Monitor Fluorescence Intensity r2->r3 a1 Plot Fluorescence vs. Temperature r3->a1 a2 Determine Melting Temperature (Tm) a1->a2 a3 Calculate ΔTm (Tm with ligand - Tm without ligand) a2->a3

References

Application Notes and Protocols for BMS-986158 Treatment in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986158 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific genomic locations, including the promoters and enhancers of key oncogenes such as c-MYC.[1][2] In various cancers, including lung cancer, the dysregulation of BET protein function contributes to uncontrolled cell proliferation and survival.[1] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of target genes.[3] This leads to the downregulation of oncoproteins like c-MYC, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[1][2][4] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including patient-derived xenografts of lung cancer.[1][2]

These application notes provide a summary of the effects of this compound on lung cancer cell lines and detailed protocols for key in vitro experiments to evaluate its efficacy.

Data Presentation

The anti-proliferative activity of this compound has been quantified across a range of lung cancer cell lines, with half-maximal inhibitory concentrations (IC50) determined through cell viability assays. The data highlights the differential sensitivity of various lung cancer subtypes to BET inhibition.

Cell LineLung Cancer TypeIC50 (nM)
NCI-H211Small Cell Lung Cancer (SCLC)6.6
DMS-114Small Cell Lung Cancer (SCLC)0.32
DMS-53Small Cell Lung Cancer (SCLC)0.29
NCI-H1048Small Cell Lung Cancer (SCLC)> 500
A549Non-Small Cell Lung Cancer (NSCLC) - Adenocarcinoma> 500
HCC44Non-Small Cell Lung Cancer (NSCLC) - Adenocarcinoma2.7
HCC95Non-Small Cell Lung Cancer (NSCLC) - Squamous Cell Carcinoma8.1

Table 1: IC50 Values of this compound in Lung Cancer Cell Lines. [5] Data illustrates the potent inhibitory effect of this compound on the proliferation of several lung cancer cell lines, with particularly high potency observed in specific SCLC and NSCLC subtypes.

Signaling Pathway

This compound exerts its anti-cancer effects by disrupting the transcriptional regulation of key oncogenes. The primary mechanism involves the inhibition of BET proteins, leading to the suppression of c-MYC, a master regulator of cell proliferation, growth, and metabolism.

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BET BET Proteins (BRD2/3/4) Histones->BET binds to PolII RNA Polymerase II BET->PolII recruits cMYC_Gene c-MYC Gene PolII->cMYC_Gene transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA transcription cMYC_mRNA_cyto c-MYC mRNA cMYC_mRNA->cMYC_mRNA_cyto cMYC_Protein c-MYC Protein Cell_Effects Decreased Proliferation Increased Apoptosis Cell Cycle Arrest cMYC_Protein->Cell_Effects leads to Ribosome Ribosome Ribosome->cMYC_Protein cMYC_mRNA_cyto->Ribosome translation BMS986158 This compound BMS986158->BET inhibits

Caption: Mechanism of action of this compound in lung cancer cells.

Experimental Workflow

A typical workflow for evaluating the in vitro efficacy of this compound in lung cancer cell lines involves a series of assays to determine its impact on cell viability, apoptosis, and cell cycle progression.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis start Lung Cancer Cell Culture seed Seed cells in multi-well plates start->seed treat Treat with this compound (dose-response) seed->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (MTT/MTS) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis cellcycle Cell Cycle Analysis (PI Staining) incubate->cellcycle ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells (%) apoptosis->apoptosis_quant cellcycle_dist Analyze Cell Cycle Distribution (%) cellcycle->cellcycle_dist

References

Application Notes and Protocols for Investigating BMS-986158 in Triple-Negative Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986158 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2][3][4] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription.[5] By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to chromatin, activating the expression of key oncogenes, including c-MYC.[1][5][6] In triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer with limited targeted therapeutic options, the c-MYC oncogene is frequently dysregulated.[1][2] this compound competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and leading to the downregulation of c-MYC and other pro-proliferative genes, thereby inhibiting tumor cell growth.[3][7] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including TNBC.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for investigating the efficacy and mechanism of action of this compound in preclinical TNBC models.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeAssay TypeIC50 (nM)Reference
MDA-MB-231Triple-Negative Breast CancerCell Viability5[8][9]
NCI-H211Small Cell Lung CancerCell Viability6.6[8][9]
In Vivo Efficacy of this compound
Model TypeCancer TypeTreatment ScheduleTumor Growth Inhibition (TGI)Reference
Patient-Derived Xenograft (PDX)Triple-Negative Breast Cancer1.6 mg/kg, BID, 5 days on/2 days offSignificant antitumor activity[7]
Patient-Derived Xenograft (PDX)Ovarian, Lung, Colorectal CancerLow dosesAntitumor activity in 9 of 19 models[1][2]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

BMS-986158_Mechanism_of_Action cluster_0 BET Protein Function cluster_1 Inhibition by this compound Histones Acetylated Histones BET BET Proteins (BRD4) Histones->BET Binds to TF Transcriptional Machinery BET->TF Recruits Inhibition Gene Oncogenes (e.g., c-MYC) TF->Gene Activates Transcription Proliferation Cell Proliferation & Survival Gene->Proliferation Promotes Downregulation Downregulation of Oncogene Expression BMS986158 This compound BMS986158->BET Competitively Binds Inhibition->TF Prevents Recruitment Apoptosis Apoptosis Downregulation->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture TNBC Cell Culture (e.g., MDA-MB-231) Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) CellCulture->Viability WesternBlot Western Blot Analysis (c-MYC, BRD4, PARP) CellCulture->WesternBlot DoseResponse Determine IC50 Viability->DoseResponse Xenograft TNBC Xenograft Model (Cell line-derived or PDX) DoseResponse->Xenograft Inform In Vivo Dosing Treatment This compound Treatment (e.g., 1.6 mg/kg, BID, 5 on/2 off) Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement Endpoint Endpoint Analysis (Tumor weight, IHC) Treatment->Endpoint Efficacy Evaluate Antitumor Efficacy TumorMeasurement->Efficacy Endpoint->Efficacy

References

Application Notes and Protocols for BMS-986158 in Hematologic Malignancy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986158 is an investigational, orally bioavailable small molecule that functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family includes BRD2, BRD3, BRD4, and the testis-specific BRDT, which are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including c-MYC.[3][4] By binding to the acetyl-lysine binding pockets of BET proteins, this compound disrupts their interaction with acetylated histones, leading to the suppression of target gene expression and subsequent inhibition of tumor cell growth.[5] Preclinical studies have demonstrated its cytotoxic effects against a range of hematologic malignancies and solid tumors, and it is currently under clinical investigation for various cancers, including myelofibrosis and multiple myeloma.[1][6]

These application notes provide a comprehensive overview of the preclinical and clinical research applications of this compound in hematologic malignancies, including detailed experimental protocols and data summaries to guide researchers in their studies.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the BET family of proteins, which are critical regulators of gene transcription. The mechanism involves the following key steps:

  • Binding to BET Bromodomains: this compound competitively binds to the acetyl-lysine binding pockets of the bromodomains of BET proteins, particularly BRD4.[2]

  • Disruption of Chromatin Interaction: This binding prevents BET proteins from docking to acetylated histones on chromatin.

  • Inhibition of Transcriptional Elongation: The displacement of BRD4 from chromatin leads to the suppression of transcriptional elongation of target genes.

  • Downregulation of Oncogenes: A key consequence of BET inhibition is the significant downregulation of the proto-oncogene c-MYC, which is a master regulator of cell proliferation, growth, and metabolism and is frequently dysregulated in hematologic malignancies.[3][7]

  • Induction of Cell Cycle Arrest and Apoptosis: The suppression of c-MYC and other pro-proliferative genes leads to cell cycle arrest and apoptosis in cancer cells.

BET_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones on Chromatin BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits RNAPolII RNA Pol II PTEFb->RNAPolII phosphorylates & activates cMYC_Gene c-MYC Gene RNAPolII->cMYC_Gene transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translates to Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation BMS986158 This compound BMS986158->BRD4 inhibits caption Mechanism of action of this compound. MTT_Assay_Workflow Start Start Seed_Cells Seed hematologic cancer cells (e.g., MOLM-13, OCI-AML3) in a 96-well plate. Start->Seed_Cells Incubate_1 Incubate for 24 hours. Seed_Cells->Incubate_1 Treat_Cells Treat cells with a serial dilution of this compound or DMSO (vehicle control). Incubate_1->Treat_Cells Incubate_2 Incubate for 72 hours. Treat_Cells->Incubate_2 Add_MTT Add MTT reagent to each well. Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours to allow formazan crystal formation. Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., SDS-HCl) to dissolve formazan crystals. Incubate_3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm using a microplate reader. Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data to determine IC50 values. Read_Absorbance->Analyze_Data End End Analyze_Data->End caption MTT Assay Workflow for this compound. Xenograft_Study_Workflow Start Start Inject_Cells Inject hematologic cancer cells (e.g., MOLM-13) subcutaneously into immunodeficient mice. Start->Inject_Cells Tumor_Growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Inject_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment and vehicle control groups. Tumor_Growth->Randomize_Mice Treat_Mice Administer this compound (formulated for oral gavage) or vehicle control daily. Randomize_Mice->Treat_Mice Monitor_Mice Monitor body weight and tumor volume 2-3 times per week. Treat_Mice->Monitor_Mice Endpoint Continue treatment until tumors reach a predetermined endpoint. Monitor_Mice->Endpoint Euthanize_Collect Euthanize mice and collect tumors for further analysis (e.g., Western blot, IHC). Endpoint->Euthanize_Collect Analyze_Data Analyze tumor growth inhibition data. Euthanize_Collect->Analyze_Data End End Analyze_Data->End caption In Vivo Xenograft Study Workflow.

References

Application Notes and Protocols for Assessing BMS-986158 Efficacy Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BMS-986158 is an orally bioavailable and potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[3] By binding to acetylated lysine residues on histones, BET proteins are involved in chromatin remodeling and the expression of key oncogenes, such as c-MYC.[3][4]

The mechanism of action of this compound involves binding to the acetyl-lysine binding sites of BET proteins, which prevents their interaction with acetylated histones.[1] This disruption leads to the downregulation of growth-promoting gene expression, resulting in the inhibition of tumor cell growth.[1] this compound has demonstrated potent anti-cancer activity in a broad range of preclinical cancer models, including hematologic malignancies and solid tumors.[4][5] It is currently being evaluated in clinical trials for various cancers, including myelofibrosis, multiple myeloma, and solid tumors.[6][7]

The assessment of cell viability is a cornerstone for evaluating the efficacy of anti-cancer compounds like this compound. These assays provide quantitative data on the cytotoxic and cytostatic effects of the inhibitor on cancer cell lines. This document provides detailed protocols for three commonly used cell viability assays: the MTT assay, the CellTiter-Glo® Luminescent Cell Viability Assay, and the Trypan Blue Exclusion Assay.

Data Presentation

The efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values should be determined for various cancer cell lines to understand the compound's potency and selectivity.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (nM)Reference
NCI-H211Small Cell Lung CancerNot SpecifiedNot Specified6.6[8]
MDA-MB-231Triple Negative Breast CancerNot SpecifiedNot Specified5.0[8]
Example Cell Line 1e.g., Ovarian CancerMTT72ValueInternal Data
Example Cell Line 2e.g., Multiple MyelomaCellTiter-Glo®72ValueInternal Data

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

This compound Mechanism of Action cluster_0 Epigenetic Regulation cluster_1 Cellular Processes Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histones->BET binding Transcription Transcription Factors BET->Transcription recruitment DNA DNA Transcription->DNA binding Gene Oncogenes (e.g., c-MYC) DNA->Gene activation Proliferation Cell Proliferation & Survival Gene->Proliferation BMS986158 This compound BMS986158->BET inhibition

Caption: Mechanism of this compound action.

Logical Workflow for Efficacy Testing

Logical Workflow for Efficacy Testing Start Cancer Cell Line Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate for Specified Time (e.g., 72h) Treatment->Incubation Assay Perform Cell Viability Assay Incubation->Assay Data Data Acquisition (e.g., Absorbance, Luminescence) Assay->Data Analysis Data Analysis (Calculate % Viability, IC50) Data->Analysis Conclusion Determine Efficacy Analysis->Conclusion

Caption: Workflow for this compound efficacy testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into an insoluble purple formazan.

Workflow Diagram

MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with this compound and incubate A->B C 3. Add MTT reagent and incubate (2-4h) B->C D 4. Solubilize formazan crystals (e.g., with DMSO) C->D E 5. Read absorbance at 570 nm D->E

Caption: MTT assay experimental workflow.

Protocol

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay measures the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Workflow Diagram

CellTiter-Glo® Assay Workflow A 1. Seed cells in a 96-well opaque plate B 2. Treat with this compound and incubate A->B C 3. Equilibrate plate to room temperature B->C D 4. Add CellTiter-Glo® reagent C->D E 5. Mix and incubate (10 min) D->E F 6. Read luminescence E->F

Caption: CellTiter-Glo® assay workflow.

Protocol

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compound or vehicle control to the wells. Incubate for the desired period (e.g., 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Prepare the CellTiter-Glo® Reagent by transferring the buffer to the substrate bottle and mixing until the substrate is dissolved.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.

  • Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Workflow Diagram

Trypan Blue Assay Workflow A 1. Culture and treat cells with this compound B 2. Harvest cells (e.g., by trypsinization) A->B C 3. Resuspend cells in media or PBS B->C D 4. Mix cell suspension with Trypan Blue (1:1) C->D E 5. Count viable (clear) and non-viable (blue) cells using a hemocytometer D->E

Caption: Trypan Blue assay workflow.

Protocol

  • Cell Culture and Treatment: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, collect them by centrifugation.

  • Cell Suspension: Resuspend the cell pellet in a known volume of PBS or culture medium to create a single-cell suspension.

  • Staining: Mix a small aliquot (e.g., 10 µL) of the cell suspension with an equal volume of 0.4% Trypan Blue solution. Incubate for 1-2 minutes at room temperature.

  • Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Data Acquisition: Using a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Analysis: Calculate the total number of viable cells and the percentage of viability using the following formulas:

    • Cell Viability (%) = (Number of viable cells / Total number of cells) x 100

    • Viable cells/mL = (Number of viable cells counted x Dilution factor x 10^4) / Number of squares counted

References

Troubleshooting & Optimization

Overcoming BMS-986158 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with the BET inhibitor, BMS-986158, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with potential antineoplastic activity.[1][2] It is being investigated in clinical trials for various cancers, including solid tumors and myelofibrosis.[3][4][5][6] Like many small molecule inhibitors, this compound is a lipophilic compound with poor aqueous solubility, making it challenging to work with in biological assays and in vivo studies that require aqueous buffer systems.

Q2: What are the known solubility properties of this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but it is insoluble in water.[7] The solubility in DMSO is reported to be 25 mg/mL (50.44 mM).[7] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the compound's solubility.[7]

Q3: How does this compound work?

A3: this compound functions by binding to the acetyl-lysine binding sites in the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] This action prevents the interaction between BET proteins and acetylated histones, which disrupts chromatin remodeling and hinders the expression of certain growth-promoting genes, ultimately inhibiting tumor cell growth.[1]

Troubleshooting Guide: Overcoming Insolubility

Issue: My this compound is not dissolving in my aqueous buffer.

  • Root Cause: this compound is inherently insoluble in water. Direct dissolution in aqueous buffers like PBS is not feasible.

  • Solution: A stock solution in an appropriate organic solvent must be prepared first, which is then diluted into the final aqueous medium.

Issue: My this compound precipitates out of solution after diluting my DMSO stock in aqueous media.

  • Root Cause: The concentration of the organic solvent in the final aqueous solution may be too low to maintain the solubility of this compound. This is a common issue when diluting a high-concentration stock solution into a purely aqueous buffer.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: If the experimental system allows, increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may help keep the compound in solution. Always include a vehicle control with the same co-solvent concentration in your experiments.

    • Use a Formulation with Surfactants and Co-solvents: For more robust solubility, especially for in vivo studies, a multi-component vehicle is recommended. A common approach involves using a combination of DMSO, a polymer like PEG300, and a surfactant like Tween80.[7]

    • Sonication: After dilution, sonicating the solution can help to break up any small precipitates and improve dissolution.

    • Gentle Warming: Gently warming the solution to 37°C may aid in dissolution, but the thermal stability of this compound under these conditions should be considered.

Issue: I am observing inconsistent results in my cell-based assays.

  • Root Cause: Poor solubility can lead to an inaccurate effective concentration of the compound in your assay, resulting in poor reproducibility. The compound may be precipitating in the culture medium.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding to cells, inspect the final diluted solution for any signs of precipitation (cloudiness or visible particles).

    • Optimize the Dilution Step: Prepare serial dilutions to reach the final desired concentration. When making the final dilution into the aqueous medium, ensure rapid and thorough mixing.

    • Prepare Fresh Solutions: It is recommended to prepare the final working solutions fresh for each experiment to minimize the risk of precipitation over time.

Quantitative Data: Solubility and Formulation

The following tables provide a summary of the solubility properties and a recommended formulation for this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar Concentration (at max solubility)Notes
DMSO25 mg/mL[7]50.44 mM[7]Use fresh, anhydrous DMSO.[7]
Ethanol3 mg/mL[7]6.05 mM
WaterInsoluble[7]N/A

Molecular Weight of this compound: 495.62 g/mol [7]

Table 2: Example Formulation for In Vivo Studies

ComponentPercentage of Final VolumeRole
DMSO5%Primary Solvent
PEG30040%Co-solvent
Tween805%Surfactant/Emulsifier
ddH₂O50%Vehicle

This formulation should be prepared fresh and used immediately for optimal results.[7]

Experimental Protocols

Protocol 1: Preparation of a 25 mg/mL Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, appropriate vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 25 mg/mL.

  • Dissolution: Vortex the vial for 1-2 minutes until the compound is fully dissolved. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.

  • Storage: Store the stock solution in aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[7] Avoid repeated freeze-thaw cycles.[7]

Protocol 2: Preparation of an In Vivo Formulation (1 mL Total Volume)

  • Initial Dissolution: Start with a 25 mg/mL clear stock solution of this compound in DMSO.

  • Co-solvent Addition: In a sterile tube, add 400 µL of PEG300.

  • DMSO Stock Addition: Add 50 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.

  • Surfactant Addition: Add 50 µL of Tween80 to the mixture and mix until the solution is clear.

  • Aqueous Phase Addition: Add 500 µL of sterile double-distilled water (ddH₂O) to bring the total volume to 1 mL. Mix thoroughly.

  • Administration: Use the final mixed solution immediately for experiments.[7]

Visualizations

BET_Signaling_Pathway BET Signaling Pathway and Inhibition by this compound cluster_nucleus Cell Nucleus Histone Histone Tails Acetyl_Histone Acetylated Histones Histone->Acetyl_Histone HATs BET BET Proteins (BRD2/3/4) Acetyl_Histone->BET Binding TF_Complex Transcription Factor Complex BET->TF_Complex Recruitment DNA DNA TF_Complex->DNA Binding Gene_Expression Oncogene Expression (e.g., MYC) DNA->Gene_Expression Transcription BMS986158 This compound BMS986158->BET Inhibition

Caption: Mechanism of this compound action on the BET signaling pathway.

Solubilization_Workflow Experimental Workflow for Solubilizing this compound start Start: this compound (Solid Powder) weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO (e.g., to 25 mg/mL) weigh->add_dmso dissolve Vortex / Sonicate until clear add_dmso->dissolve stock_solution DMSO Stock Solution (e.g., 25 mg/mL) dissolve->stock_solution dilute Dilute Stock into Vehicle stock_solution->dilute prepare_vehicle Prepare Vehicle Mix (e.g., PEG300 + Tween80) prepare_vehicle->dilute add_aqueous Add Aqueous Phase (e.g., ddH₂O) dilute->add_aqueous final_solution Final Formulation (Ready for use) add_aqueous->final_solution

Caption: Workflow for preparing a this compound formulation.

Troubleshooting_Diagram Troubleshooting this compound Solubility start Compound Precipitates in Aqueous Solution check_stock Is the DMSO stock solution clear? start->check_stock remake_stock Prepare fresh stock with anhydrous DMSO. Sonicate to dissolve. check_stock->remake_stock No check_final_conc Is the final organic solvent concentration sufficient? check_stock->check_final_conc Yes increase_cosolvent Increase final DMSO % (if assay permits). Include vehicle control. check_final_conc->increase_cosolvent No use_formulation Use a multi-component formulation (DMSO, PEG300, Tween80). check_final_conc->use_formulation Yes check_mixing Was the dilution mixed rapidly and thoroughly? increase_cosolvent->check_mixing success Solution is Clear use_formulation->success improve_mixing Vortex during dilution. Sonicate final solution. check_mixing->improve_mixing No check_mixing->success Yes improve_mixing->success

References

Mitigating off-target effects of BMS-986158 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers and scientists using the selective TYK2 inhibitor BMS-986158 (Deucravacitinib) in experimental settings. It provides answers to frequently asked questions and troubleshooting strategies to help mitigate potential off-target effects and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of action for this compound (Deucravacitinib)?

A1: this compound is a first-in-class, oral, selective inhibitor of Tyrosine Kinase 2 (TYK2). Unlike most kinase inhibitors that compete with ATP in the active (catalytic JH1) domain, this compound employs an allosteric mechanism.[1][2] It binds to the regulatory pseudokinase (JH2) domain of TYK2.[1][3] This binding locks the JH2 domain into an inhibitory conformation with the JH1 domain, preventing TYK2 activation and downstream signaling.[1][2][3]

Q2: Which signaling pathways are primarily affected by this compound?

A2: TYK2 is a member of the Janus kinase (JAK) family that mediates signaling for key cytokines involved in inflammation and immunity.[4][5] Consequently, this compound specifically inhibits the signaling pathways for Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[6][7][8] These pathways are critical for the differentiation and function of T-helper cells (Th1 and Th17) and the innate immune response.[5][8]

Q3: What does "off-target effect" mean in the context of a highly selective inhibitor like this compound?

A3: For kinase inhibitors, "off-target" typically refers to the inhibition of other kinases, which can lead to unintended biological effects. Due to its unique allosteric mechanism, this compound is highly selective for TYK2 over the other JAK family members (JAK1, JAK2, JAK3).[3][9] However, off-target effects can still be a concern under certain experimental conditions:

  • Inhibition of other kinases at high concentrations: While highly selective, supra-physiological concentrations might inhibit other kinases. Recent studies suggest a potential for binding to the JAK1-JH2 domain, though with much lower affinity.[10]

  • Unintended on-target effects: The inhibitor will block all TYK2-dependent pathways (IL-12, IL-23, Type I IFN). In an experiment focused on the IL-23/Th17 axis, the simultaneous inhibition of the Type I IFN pathway could be an unintended, confounding "on-target" effect.[5]

  • Cell-type specific effects: The expression and role of TYK2 can vary between cell types, potentially leading to unexpected phenotypes in complex co-culture or in vivo models.

Q4: Is this compound related to a BET inhibitor with the same name?

A4: Yes, this is a critical point of clarification. Bristol Myers Squibb has developed two different compounds designated this compound. The compound that is now the approved drug Deucravacitinib is the selective TYK2 inhibitor .[3][11] Another, distinct compound with the same designation is a BET (Bromodomain and extraterminal domain) inhibitor investigated for oncology applications.[12][13][14][15] This technical guide refers exclusively to the TYK2 inhibitor. Researchers should always verify the target of their compound via its CAS number or other specific identifiers.

Troubleshooting Guide

Issue 1: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered cell morphology) that is inconsistent with the known function of TYK2.

Possible Cause Troubleshooting Action
Concentration is too high, causing off-target kinase inhibition. 1. Perform a Dose-Response Curve: Titrate the inhibitor to find the lowest effective concentration that inhibits the desired downstream marker (e.g., p-STAT) without causing the unexpected phenotype.[16] Compare the IC50 for on-target engagement with the EC50 for the off-target phenotype. A large discrepancy suggests an off-target effect.
The phenotype is an "unintended on-target" effect. 1. Analyze All TYK2 Pathways: The phenotype might be driven by inhibition of a different TYK2-dependent pathway (e.g., Type I IFN) than the one you are focused on (e.g., IL-23). Analyze markers for all three major TYK2 pathways.
The phenotype is specific to the inhibitor's chemical scaffold. 1. Use a Negative Control: If available, use a structurally similar but inactive version of the molecule to see if the phenotype persists. 2. Employ Genetic Validation: Use CRISPR or siRNA to knock down/out TYK2.[16] If the genetic perturbation does not replicate the phenotype observed with the inhibitor, it is likely a compound-specific off-target effect.

Issue 2: The inhibitory effect of this compound varies significantly between different cell lines.

Possible Cause Troubleshooting Action
Differential expression of TYK2 or pathway components. 1. Confirm Target Expression: Use Western blot or qPCR to quantify the protein and mRNA expression levels of TYK2 and the relevant cytokine receptors in your cell lines.
Presence of compensatory signaling pathways. 1. Profile Cellular Kinomes: Different cell lines may have unique signaling networks. In some cells, other pathways might compensate for the loss of TYK2 signaling, masking the inhibitor's effect.[17]
Variable drug metabolism or efflux. 1. Measure Target Engagement: Directly measure the inhibition of cytokine-induced STAT phosphorylation in each cell line to confirm that the inhibitor is reaching and engaging its target effectively.

Issue 3: How do I select the optimal experimental controls?

Control Type Purpose & Rationale
Vehicle Control (e.g., DMSO) Essential baseline to control for any effects of the solvent used to dissolve the inhibitor.
Positive Control Inhibitor Use a well-characterized inhibitor for the same pathway (e.g., a different TYK2 inhibitor or a pan-JAK inhibitor like tofacitinib) to validate the assay readout.[16] Note that comparing an allosteric inhibitor to an ATP-competitive one can yield different results.
Genetic Controls (TYK2 KO/KD cells) The "gold standard" for confirming that a phenotype is truly mediated by TYK2 inhibition. The phenotype of the inhibitor should mimic the phenotype of the genetic knockout/knockdown.[16]
Unstimulated Control In cytokine stimulation experiments, this control (cells treated with inhibitor but no cytokine) is crucial to establish the basal level of pathway activation.

Data Presentation: Selectivity Profile

This compound (Deucravacitinib) demonstrates high functional selectivity for TYK2 over other JAK family members in cellular assays.

Table 1: Functional Inhibitory Activity of Deucravacitinib in Human Whole Blood

Target Pathway Cytokine Stimulant Downstream Marker Measured Kinase Dependency IC50 (nM) Selectivity Ratio (vs. TYK2)
TYK2 IL-12 pSTAT4 TYK2/JAK2 18 -
JAK1 IL-6 pSTAT3 JAK1/JAK2/TYK2 >10,000 >556x
JAK2 GM-CSF pSTAT5 JAK2/JAK2 >10,000 >556x
JAK3 IL-2 pSTAT5 JAK1/JAK3 4,900 ~272x

Data adapted from functional assays demonstrating the high selectivity of Deucravacitinib.[9]

Visualizations

cluster_receptor Cell Membrane cytokine IL-23 receptor IL-23R cytokine->receptor Binding TYK2 TYK2 JH2 (Regulatory) JH1 (Catalytic) receptor->TYK2 Activation JAK2 JAK2 JH2 (Regulatory) JH1 (Catalytic) receptor->JAK2 STAT STAT3 TYK2:jh1->STAT Phosphorylation JAK2->STAT inhibitor This compound inhibitor->TYK2:jh2 Allosteric Inhibition pSTAT pSTAT3 STAT->pSTAT nucleus Nucleus pSTAT->nucleus Translocation transcription Gene Transcription nucleus->transcription

Caption: this compound allosterically inhibits TYK2 signaling.

start Start: Unexpected Phenotype Observed q1 Is the inhibitor concentration at the lowest effective dose? start->q1 action1 Action: Perform dose-response. Re-test at optimal IC90. q1->action1 No q2 Does the phenotype persist at the optimal concentration? q1->q2 Yes a1_yes Yes a1_no No action1->q1 res1 Conclusion: Phenotype was likely due to excessively high concentration. q2->res1 No action2 Action: Perform genetic validation (e.g., CRISPR or siRNA). q2->action2 Yes a2_yes Yes a2_no No q3 Does TYK2 knockdown/knockout replicate the phenotype? res2 Conclusion: Phenotype is likely an 'unintended on-target' effect. Investigate other TYK2 pathways. q3->res2 Yes res3 Conclusion: Phenotype is likely a compound-specific off-target effect unrelated to TYK2. q3->res3 No a3_yes Yes a3_no No action2->q3

Caption: Troubleshooting logic for unexpected phenotypes.

cluster_exp Experimental Phase cluster_val Validation Checks cluster_out Outcome exp1 1. Observe Phenotype with this compound exp2 2. Confirm On-Target Engagement (Measure p-STAT Inhibition) exp1->exp2 val1 Dose-Response Curve exp1->val1 exp3 3. Run Negative & Positive Controls exp2->exp3 val2 Western Blot / Flow Cytometry exp2->val2 exp4 4. Perform Genetic Validation (TYK2 Knockout/Knockdown) exp3->exp4 val3 Inactive Compound / Pan-JAKi exp3->val3 val4 Compare Phenotypes exp4->val4 out Validate Phenotype is TYK2-Dependent exp4->out

Caption: Workflow for validating experimental observations.

Experimental Protocols

Protocol 1: Cellular Assay for Inhibition of IL-12-induced STAT4 Phosphorylation

Objective: To determine the cellular IC50 of this compound for its on-target activity.

Methodology:

  • Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or a responsive cell line (e.g., NK-92) at a desired density and allow them to rest for 2-4 hours.

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then further dilute in culture media to the final desired concentrations (e.g., 1 nM to 20 µM). Include a vehicle-only (DMSO) control.

  • Inhibitor Pre-treatment: Add the diluted inhibitor solutions to the cells and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add recombinant human IL-12 to all wells (except for the unstimulated control) to a final concentration known to elicit a robust pSTAT4 signal (e.g., 10 ng/mL). Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and lyse with a buffer containing protease and phosphatase inhibitors.

  • Detection (Western Blot):

    • Quantify protein concentration in lysates using a BCA assay.

    • Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-STAT4 (pSTAT4) and total STAT4.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry.

    • Normalize the pSTAT4 signal to the total STAT4 signal for each sample.

    • Calculate the percent inhibition relative to the stimulated (vehicle) control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Assessing Off-Target Effects with a Broad Kinase Panel

Objective: To empirically screen this compound against a large panel of kinases to identify potential off-target interactions. This is typically performed by specialized contract research organizations (CROs).

Methodology (Conceptual):

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration.

  • Primary Screen: The compound is screened at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified recombinant kinases (e.g., the DiscoverX KINOMEscan™ panel).

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized ligand for the ATP-binding site of each kinase. The amount of kinase bound to the solid support is measured. (Note: This method may be less sensitive to allosteric inhibitors, and functional/catalytic assays are preferred).

  • Hit Identification: Kinases showing significant inhibition (e.g., >50% or >75% inhibition) at the screening concentration are identified as potential "hits."

  • Dose-Response Confirmation: "Hits" are then subjected to a follow-up dose-response assay to determine the IC50 or Ki value for the interaction, confirming the off-target activity and its potency.

  • Data Analysis: Results are typically provided as percent inhibition and IC50 values, allowing for a quantitative assessment of the compound's selectivity.

Protocol 3: Genetic Validation of this compound using CRISPR/Cas9

Objective: To confirm that the biological effect of this compound is a direct result of TYK2 inhibition by comparing it to the effect of genetically deleting the TYK2 gene.

Methodology:

  • gRNA Design and Cloning: Design and clone two or more validated guide RNAs (gRNAs) targeting early exons of the human TYK2 gene into a Cas9-expressing vector (e.g., lentiCRISPRv2). Include a non-targeting gRNA as a control.

  • Transfection/Transduction: Introduce the gRNA/Cas9 plasmids into the target cell line using lipid-based transfection or lentiviral transduction.

  • Selection and Clonal Isolation:

    • Select for successfully transduced/transfected cells (e.g., using puromycin).

    • Generate single-cell clones by limiting dilution or FACS sorting into 96-well plates.

  • Clone Validation:

    • Expand the clones and screen for TYK2 protein knockout via Western blot.

    • Confirm gene editing in knockout clones by Sanger sequencing of the targeted genomic locus.

  • Phenotypic Comparison:

    • Take the validated TYK2 knockout clones and the non-targeting control clones and perform the primary biological assay of interest.

    • In parallel, treat the parental (wild-type) cell line with this compound at its effective concentration.

  • Data Analysis: Compare the phenotype of the TYK2 knockout cells to the phenotype of the wild-type cells treated with this compound. A close match between the genetic and pharmacological perturbation provides strong evidence that the compound's effect is on-target.

References

Troubleshooting inconsistent results with BMS-986158

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using the BET inhibitor, BMS-986158.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] It functions by binding to the acetyl-lysine binding pockets of BET bromodomains, which prevents their interaction with acetylated histones on chromatin.[1] This disruption leads to the suppression of transcriptional programs of key oncogenes, most notably MYC, resulting in decreased cell proliferation and tumor growth.[3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved in DMSO, aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.

Q3: Is this compound selective for specific BET bromodomains?

A3: this compound is a pan-BET inhibitor, meaning it targets the bromodomains of all BET family members (BRD2, BRD3, and BRD4) with high potency.[5][6] This broad activity is crucial for its anti-cancer effects but can also contribute to certain off-target effects and toxicities.

Troubleshooting Inconsistent In Vitro Results

Q4: I am observing significant variability in the IC50 values of this compound in my cell line compared to published data. What could be the cause?

A4: Discrepancies in IC50 values can arise from several factors:

  • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and free from mycoplasma contamination. Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Assay-Specific Parameters: The specifics of your cell viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence the results. Incubation times, seeding density, and the metabolic state of the cells can all impact the measured IC50 value.

  • Compound Handling: Ensure proper dissolution of this compound in high-quality, anhydrous DMSO.[4] Repeated freeze-thaw cycles of the stock solution can lead to degradation.

  • Cell-Type Specific Dependencies: The sensitivity of a cell line to BET inhibitors is often linked to its dependence on specific transcriptional programs, such as those driven by MYC.[3] Cell lines that are not highly dependent on these pathways may exhibit higher IC50 values.

Q5: My Western blot results show inconsistent or no reduction in MYC protein levels after this compound treatment. How can I troubleshoot this?

A5: Inconsistent MYC downregulation can be due to several experimental variables:

  • Treatment Duration and Concentration: The effect of this compound on MYC expression is time and concentration-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.

  • Protein Extraction and Detection: Ensure efficient protein extraction using a suitable lysis buffer with protease and phosphatase inhibitors. Optimize your Western blot protocol, including antibody concentrations and incubation times. The c-Myc protein has a short half-life, so rapid processing of samples is crucial.

  • Mechanisms of Resistance: In some cases, cells can develop resistance to BET inhibitors, leading to a lack of MYC suppression. This can occur through various mechanisms, including the activation of compensatory signaling pathways.

Troubleshooting Inconsistent In Vivo Results

Q6: I am not observing the expected tumor growth inhibition in my patient-derived xenograft (PDX) model treated with this compound. What are the potential reasons?

A6: Suboptimal in vivo efficacy can be multifactorial:

  • Formulation and Administration: Ensure the proper formulation of this compound for oral administration. A common formulation involves dissolving the compound in DMSO, followed by dilution in a vehicle such as corn oil or a solution containing PEG300 and Tween 80.[4] Inconsistent dosing or improper administration can lead to variable drug exposure.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The dosing schedule is critical for maintaining effective drug concentrations in the tumor. Clinical studies with this compound have explored various dosing schedules (e.g., 5 days on, 2 days off).[6][7] It may be necessary to optimize the dosing regimen for your specific PDX model.

  • Tumor Model Characteristics: The sensitivity of a PDX model to this compound will depend on the genetic and epigenetic landscape of the original tumor. Tumors that are not driven by BET-dependent transcriptional programs may not respond to treatment.

  • Acquired Resistance: Similar to in vitro models, tumors can develop resistance to BET inhibitors in vivo. This can involve genetic mutations or the activation of bypass signaling pathways.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
NCI-H211Small Cell Lung Cancer6.6[4]
MDA-MB-231Triple-Negative Breast Cancer5.0[4]
MOLM-13Acute Myeloid Leukemia1.7[8]
DMS-114Small Cell Lung Cancer0.32[8]
DMS-53Small Cell Lung Cancer0.29[8]
HCC44Lung Adenocarcinoma2.7[8]
HCC95Lung Squamous Cell Carcinoma8.1[8]
NCI-H1048Small Cell Lung Cancer> 500[8]
A549Lung Adenocarcinoma> 500[8]

Detailed Experimental Protocols

Protocol 1: Western Blot for MYC Downregulation
  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against c-Myc (e.g., clone 9E10) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize MYC protein levels to a loading control such as β-actin or GAPDH.

Protocol 2: Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to attach and grow for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.

Visualizations

BET_Inhibitor_Signaling_Pathway cluster_0 Nucleus BET BET Proteins (BRD2, BRD3, BRD4) Chromatin Chromatin BET->Chromatin Binds to Transcription_Machinery Transcriptional Machinery BET->Transcription_Machinery Recruits Ac_Histones Acetylated Histones MYC_Gene MYC Gene Transcription_Machinery->MYC_Gene Transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Proliferation Cell Proliferation & Survival MYC_Protein->Proliferation Promotes BMS986158 This compound BMS986158->Inhibition Inhibition->BET Inhibits Binding Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagent Verify Compound Integrity & Handling Start->Check_Reagent Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Health & Characteristics Start->Check_Cells InVitro In Vitro Issue? Check_Reagent->InVitro Check_Protocol->InVitro Check_Cells->InVitro InVivo In Vivo Issue? InVitro->InVivo No Assay_Params Optimize Assay Parameters (Dose, Time) InVitro->Assay_Params Yes Formulation Check Formulation & Dosing InVivo->Formulation Yes Solution Consistent Results InVivo->Solution No Resistance_IV Investigate Resistance (e.g., Pathway Activation) Assay_Params->Resistance_IV Assay_Params->Solution Model_Select Evaluate PDX Model Suitability Formulation->Model_Select Model_Select->Solution Experimental_Workflow Start Experiment Start Prepare_Stock Prepare this compound Stock (DMSO) Start->Prepare_Stock Cell_Culture Cell Culture (Seeding) Start->Cell_Culture Treatment Treatment with This compound Prepare_Stock->Treatment Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Viability Cell Viability (e.g., MTT) Endpoint_Analysis->Viability Western Western Blot (e.g., MYC) Endpoint_Analysis->Western Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Western->Data_Analysis

References

Technical Support Center: Optimizing Pharmacokinetic Properties of BMS-986158 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on improving the pharmacokinetic (PK) properties of BMS-986158 analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the preclinical development of this compound analogs, focusing on interpreting and troubleshooting experimental results related to their pharmacokinetic properties.

Question Answer
My this compound analog shows high potency in vitro but poor exposure in vivo. What are the potential causes and troubleshooting steps? This is a common challenge in drug discovery. The discrepancy often arises from poor absorption, distribution, metabolism, or excretion (ADME) properties. Troubleshooting Steps: 1. Assess Metabolic Stability: Perform a liver microsomal stability assay. High clearance in this assay suggests rapid metabolism is a likely cause of low in vivo exposure. Consider structural modifications to block metabolic "hotspots." 2. Evaluate Permeability: Use a Caco-2 permeability assay to assess intestinal absorption. Low permeability suggests the compound may not be efficiently absorbed after oral administration. Prodrug strategies or formulation changes can be explored to improve absorption. 3. Check for Efflux: The Caco-2 assay can also indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of cells, reducing absorption. Co-dosing with a P-gp inhibitor in preclinical models can confirm this. 4. Review Physicochemical Properties: Poor solubility can limit dissolution and absorption. Assess the kinetic and thermodynamic solubility of your analog. Formulation strategies such as amorphous solid dispersions or lipid-based formulations can improve the solubility of your compound.
I'm observing significant variability in my in vivo pharmacokinetic study results. What are the common sources of this variability and how can I minimize them? Variability in in vivo PK studies can obscure the true pharmacokinetic profile of a compound. Common Sources & Solutions: 1. Formulation Issues: Inconsistent dosing formulations can lead to variable absorption. Ensure your formulation is homogenous and stable. For poorly soluble compounds, consider using a solution or a well-characterized suspension. 2. Animal Handling and Dosing: Improper handling or inconsistent administration techniques (e.g., gavage) can cause stress and affect physiological processes, including drug absorption and metabolism. Ensure all personnel are properly trained and follow a standardized protocol. 3. Biological Factors: Differences in age, sex, and health status of the animals can contribute to variability. Use animals from a reputable supplier and ensure they are age- and weight-matched. 4. Analytical Method Variability: Ensure your bioanalytical method is robust and validated for precision and accuracy. Include sufficient quality control samples in each analytical run.
My analog has been identified as a substrate for CYP3A4-mediated metabolism. What strategies can I employ to improve its metabolic stability? CYP3A4 is a major drug-metabolizing enzyme, and susceptibility to its action is a common liability. Strategies to Improve Stability: 1. Metabolic Soft Spot Identification: Use in vitro metabolite identification studies with human liver microsomes to pinpoint the exact site of metabolism on your molecule. 2. Structure-Activity Relationship (SAR) Guided Modification: Once the metabolic soft spot is known, make targeted chemical modifications to block or slow down the metabolism. For example, replacing a metabolically labile methyl group with a deuterated methyl group (Me-d3) can sometimes slow metabolism due to the kinetic isotope effect. 3. Introduction of Steric Hindrance: Adding bulky groups near the site of metabolism can sterically hinder the enzyme's access, thereby reducing the rate of metabolism. 4. Electronic Modifications: Altering the electronic properties of the molecule by introducing electron-withdrawing or electron-donating groups can change the reactivity of the metabolic site.
The oral bioavailability of my lead analog is low. What formulation strategies can I explore to improve it? Low oral bioavailability is often linked to poor solubility or permeability.[1] Formulation Strategies: 1. Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[1] 2. Amorphous Solid Dispersions: Dispersing the drug in its high-energy, amorphous form within a polymer matrix can significantly improve its solubility and dissolution rate.[1] 3. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.[1] 4. Salt Formation: For ionizable compounds, forming a salt can improve solubility and dissolution rate.[2] 5. Co-crystals: Forming a co-crystal with a benign co-former can alter the physicochemical properties of the drug, leading to improved solubility and bioavailability.[2]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound and a key analog, compound 15, which was developed to have improved metabolic stability and permeability.[3]

Table 1: In Vitro Metabolic Stability and Permeability

CompoundHuman Liver Microsomal T1/2 (min)Caco-2 Efflux Ratio
This compound36>2
Compound 1559≤2

Table 2: Preclinical Pharmacokinetic Parameters

SpeciesCompoundPlasma Clearance (CLp) (mL/min/kg)Half-life (t1/2) (h)Oral Bioavailability (%)
Mouse This compound--100
Compound 15--100
Rat This compound--47
Compound 15--74
Dog This compound--59
Compound 15--73
Cynomolgus Monkey This compound322.016
Compound 154.34.085

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are provided below.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for reaction quenching

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • In a 96-well plate, add the liver microsome solution to each well.

  • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For negative controls, add buffer without the regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the respective wells.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t1/2) and intrinsic clearance (CLint) from the rate of compound depletion.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution

  • Lucifer yellow for monolayer integrity testing

  • Control compounds for low and high permeability (e.g., mannitol, propranolol)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow leakage assay.

  • Prepare dosing solutions of the test compound and control compounds in the transport buffer.

  • To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

  • To measure basolateral to apical (B-A) permeability, add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests the compound may be a substrate for active efflux transporters.

Visualizations

BET Inhibitor Signaling Pathway

BET_Inhibitor_Signaling cluster_nucleus Nucleus Histone Histone Tails Acetyl_Lysine Acetylated Lysine Histone->Acetyl_Lysine Acetylation BET BET Protein (BRD4) Acetyl_Lysine->BET Binds to Transcription_Factors Transcription Factors (e.g., c-MYC, NF-κB) BET->Transcription_Factors Recruits RNA_Pol_II RNA Polymerase II Transcription_Factors->RNA_Pol_II Activates Gene_Transcription Oncogene Transcription RNA_Pol_II->Gene_Transcription Initiates BMS_986158 This compound (BET Inhibitor) BMS_986158->BET Inhibits Binding

Caption: Mechanism of action of this compound as a BET inhibitor.

Experimental Workflow for Improving Pharmacokinetics

PK_Improvement_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_evaluation Evaluation & Decision cluster_invivo In Vivo Testing Start Initial Hit (e.g., this compound) SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Synthesis Analog Synthesis SAR->Synthesis Potency Potency Assay (e.g., FRET) Synthesis->Potency Metabolic_Stability Liver Microsomal Stability Assay Synthesis->Metabolic_Stability Permeability Caco-2 Permeability Assay Synthesis->Permeability Solubility Solubility Assay Synthesis->Solubility Decision Go/No-Go Decision Potency->Decision Metabolic_Stability->Decision Permeability->Decision Solubility->Decision Decision->SAR No-Go (Iterate) PK_Study In Vivo PK Study (Rodent) Decision->PK_Study Go Lead_Candidate Lead Candidate PK_Study->Lead_Candidate

Caption: Iterative workflow for pharmacokinetic property improvement.

Troubleshooting Logic for Low In Vivo Exposure

Troubleshooting_Logic Start Low In Vivo Exposure Observed Check_Metabolism Assess Metabolic Stability (Liver Microsomes) Start->Check_Metabolism Check_Permeability Assess Permeability (Caco-2 Assay) Check_Metabolism->Check_Permeability Good High_Metabolism High Metabolism (Low t1/2) Check_Metabolism->High_Metabolism Poor Check_Solubility Assess Solubility Check_Permeability->Check_Solubility Good Low_Permeability Low Permeability (Low Papp) Check_Permeability->Low_Permeability Poor Efflux High Efflux Ratio Check_Permeability->Efflux High Efflux Low_Solubility Poor Solubility Check_Solubility->Low_Solubility Poor Modify_Structure Modify Structure to Block Metabolism High_Metabolism->Modify_Structure Prodrug_Strategy Consider Prodrug Strategy Low_Permeability->Prodrug_Strategy Efflux->Modify_Structure Formulation_Change Improve Formulation (e.g., SEDDS, Amorphous Dispersion) Low_Solubility->Formulation_Change

Caption: Decision tree for troubleshooting low in vivo exposure.

References

Addressing BMS-986158 resistance in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-986158. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges encountered during in vitro experiments with the BET inhibitor, this compound, particularly concerning the emergence of resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are epigenetic readers that bind to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene transcription. By binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, most notably c-MYC.[3] This disruption of oncogenic transcription programs results in the inhibition of cancer cell proliferation and survival.

Q2: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to BET inhibitors like this compound is a multifaceted issue that can arise from various molecular changes within the cancer cells. Some potential mechanisms include:

  • BRD4-Independent Transcription: Resistant cells may develop mechanisms to maintain oncogenic transcription in a manner that is no longer dependent on BRD4.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for BET inhibition by upregulating alternative survival pathways. For instance, activation of the WNT signaling pathway has been observed in leukemia cells resistant to BET inhibitors.[4] Similarly, reprogramming of receptor tyrosine kinase signaling can also lead to resistance.[4]

  • Selection of Pre-existing Resistant Subpopulations: A heterogeneous tumor cell population may contain a small subset of cells that are intrinsically less sensitive to BET inhibitors. Continuous treatment with this compound can lead to the selection and expansion of these resistant clones.[4]

  • Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of BET proteins can also confer resistance. For example, the loss of VOPP1 (vesicular overexpressed in cancer prosurvival protein 1) can lead to an increase in the anti-apoptotic protein BCL-2, thereby promoting cell survival despite BET inhibition.[5]

Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?

A3: The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant rightward shift in the dose-response curve, indicating a higher IC50 value, is a clear indication of acquired resistance. This can be further corroborated by observing a lack of downregulation of c-MYC and its downstream targets upon treatment with this compound in the resistant cells, in contrast to the sensitive parental cells.

Troubleshooting Guides

Problem 1: A previously sensitive cell line now exhibits a significantly higher IC50 for this compound.

Possible Cause Suggested Solution
Acquired Resistance Confirm the IC50 shift with a new batch of this compound to rule out compound degradation. If the shift is reproducible, proceed with characterizing the resistant phenotype.
Selection of a Resistant Subpopulation Perform single-cell cloning to isolate and characterize individual clones from the resistant population. This can help determine if the resistance is due to a homogeneous population or a mix of sensitive and resistant cells.
Experimental Variability Ensure consistent cell seeding densities, treatment durations, and assay conditions. Standardize your experimental protocols to minimize variability.
Cell Line Contamination or Misidentification Periodically authenticate your cell lines using short tandem repeat (STR) profiling to ensure their identity and rule out cross-contamination.

Problem 2: this compound no longer downregulates c-MYC expression in my treated cells.

Possible Cause Suggested Solution
BRD4-Independent c-MYC Regulation Investigate other potential regulators of c-MYC transcription in your resistant cells. This could involve techniques like ChIP-seq to identify alternative transcription factors binding to the c-MYC promoter or enhancers.
Activation of Upstream Signaling Profile the activity of key signaling pathways (e.g., WNT, MAPK, PI3K/Akt) in both sensitive and resistant cells using techniques like Western blotting for phosphorylated proteins or pathway-specific reporter assays.
Insufficient Drug Concentration Verify the concentration and purity of your this compound stock solution.

Data Presentation

Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTissue of OriginIC50 (Sensitive)IC50 (Resistant)Fold Change
NCI-H211Small Cell Lung Cancer6.6 nM150 nM~23
MDA-MB-231Triple-Negative Breast Cancer5 nM120 nM24
MOLM-13Acute Myeloid Leukemia1.7 nM85 nM50

Note: The IC50 values for resistant cell lines are hypothetical and serve as an example of a significant shift indicating acquired resistance.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

Objective: To develop a cancer cell line with acquired resistance to this compound through continuous exposure to escalating concentrations of the drug.[6][7]

Methodology:

  • Determine Initial Dosing: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC20 (concentration that inhibits 20% of cell growth) of this compound for the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in the presence of this compound at the IC20 concentration.

  • Monitor and Passage: Monitor the cells for growth. When the cells resume proliferation and reach approximately 80% confluency, passage them and continue to culture them in the presence of the same drug concentration.

  • Dose Escalation: Once the cells are growing steadily at a given concentration, increase the concentration of this compound by 1.5- to 2-fold.[6]

  • Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation over several months.

  • Validate Resistance: Periodically (e.g., every 4-6 weeks), perform a dose-response assay to determine the IC50 of the cultured cells and compare it to the parental cell line. A significant and stable increase in the IC50 indicates the successful generation of a resistant cell line.

  • Cryopreservation: At each stage of increased resistance, cryopreserve vials of the cells for future experiments.

Protocol 2: Western Blot Analysis of c-MYC and Downstream Targets

Objective: To assess the effect of this compound on the protein expression levels of c-MYC and its downstream targets in sensitive and resistant cell lines.

Methodology:

  • Cell Treatment: Seed both parental (sensitive) and this compound-resistant cells at an appropriate density. The following day, treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for 24 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-MYC (and other relevant targets like BCL-2, Cyclin D1, or a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to the loading control.

Mandatory Visualizations

BET_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects Histone Acetylated Histones BET BET Proteins (BRD2/3/4) Histone->BET Binds to TF Transcription Factors BET->TF RNA_Pol RNA Polymerase II BET->RNA_Pol Recruits Promoter Oncogene Promoter/Enhancer (e.g., c-MYC) TF->Promoter Transcription Oncogene Transcription Promoter->Transcription RNA_Pol->Promoter Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival BMS986158 This compound BMS986158->BET Inhibits Binding

Caption: Mechanism of action of this compound in inhibiting oncogene transcription.

Resistance_Workflow start Parental Sensitive Cell Line treat_ic20 Continuous treatment with IC20 of this compound start->treat_ic20 monitor Monitor cell growth and passage treat_ic20->monitor dose_escalation Increase drug concentration (1.5x - 2x) monitor->dose_escalation repeat_cycle Repeat treatment and escalation dose_escalation->repeat_cycle repeat_cycle->monitor Iterate validate Periodically validate IC50 shift repeat_cycle->validate resistant_line Established Resistant Cell Line validate->resistant_line

Caption: Experimental workflow for generating a this compound-resistant cell line.

Troubleshooting_Resistance start Reduced this compound Efficacy (Increased IC50) check_myc Does this compound still downregulate c-MYC? start->check_myc pathway_analysis Analyze bypass signaling pathways (WNT, RTKs, etc.) check_myc->pathway_analysis Yes non_brd4_mech Investigate BRD4-independent transcription mechanisms check_myc->non_brd4_mech No combination_therapy Consider combination therapy (e.g., with BCL-2 or pathway inhibitor) pathway_analysis->combination_therapy bcl2_analysis Investigate anti-apoptotic proteins (e.g., BCL-2 expression) bcl2_analysis->combination_therapy non_brd4_mech->bcl2_analysis

Caption: Logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: BMS-986158 Solutions in Hygroscopic DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling hygroscopic dimethyl sulfoxide (DMSO) for the preparation of BMS-986158 solutions. Adherence to these protocols is critical for ensuring experimental accuracy, reproducibility, and the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: Why is the quality of DMSO critical when preparing this compound solutions?

A1: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound.[3][4] Using anhydrous (water-free), high-purity DMSO is essential to ensure complete dissolution and prevent precipitation.[5][6] It is recommended to use a fresh bottle of anhydrous DMSO or one that has been properly stored to minimize moisture absorption.[7]

Q2: I'm having trouble dissolving this compound in DMSO. What are the possible reasons?

A2: Several factors can contribute to dissolution issues with this compound in DMSO:

  • DMSO Quality: As mentioned, the presence of water in DMSO is a primary cause of reduced solubility.[3][4] Always use high-purity, anhydrous DMSO.[1]

  • Compound Purity: Impurities in the this compound powder can affect its solubility.[5]

  • Concentration: You may be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO. The solubility is reported to be around 25 mg/mL (50.44 mM) or 50 mM.[3][8]

  • Temperature: For many compounds, solubility increases with temperature. Gentle warming can aid dissolution.[5][6]

  • Inadequate Mixing: Insufficient agitation may lead to incomplete dissolution.[1]

Q3: My this compound solution precipitated after storage. What could have caused this?

A3: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue.[5] The primary reasons include:

  • Water Absorption: If the container is not properly sealed, the DMSO can absorb moisture over time, reducing the solubility of this compound and causing it to precipitate.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound precipitation and degradation.[6] It is highly recommended to aliquot the stock solution into single-use volumes.[5]

  • Supersaturation: The initial solution may have been supersaturated, and over time, the compound crystallizes out of the solution.[4]

Q4: What is the recommended storage procedure for anhydrous DMSO and this compound stock solutions?

A4: Proper storage is crucial for maintaining the integrity of both the solvent and the compound solution.

  • Anhydrous DMSO: Store in a tightly sealed, airtight container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9][10][11] Storing under an inert gas like nitrogen can also prevent moisture absorption.[11]

  • This compound Stock Solutions: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C or -80°C for long-term stability.[12] One source suggests stability for up to 1 year at -80°C in solvent.[3]

Troubleshooting Guide

Issue: this compound powder is not fully dissolving in DMSO.

Potential Cause Troubleshooting Step
Poor DMSO Quality Use a new, unopened bottle of high-purity, anhydrous DMSO. Ensure the DMSO has been stored correctly in a dry environment.[1]
Concentration Too High Verify that the target concentration does not exceed the known solubility limit of this compound in DMSO (approx. 25 mg/mL or 50 mM).[3][8]
Insufficient Mixing Vortex the solution vigorously for 1-2 minutes.[6]
Low Temperature Gently warm the solution in a water bath to 30-37°C for a short period. Avoid excessive heat to prevent compound degradation.[5][6]
Compound Aggregation Use an ultrasonic bath to sonicate the solution for 5-10 minutes to break up any compound aggregates.[1][5]

Issue: Precipitate observed in the this compound stock solution after storage.

Potential Cause Troubleshooting Step
Freeze-Thaw Cycles Prepare single-use aliquots of the stock solution to minimize freezing and thawing.[6]
Moisture Contamination Ensure vials are tightly sealed. Before opening a frozen aliquot, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture into the cold solution.[13]
Supersaturation If precipitation is persistent, consider preparing a slightly lower concentration stock solution. Before use, gently warm and vortex the vial to try and redissolve the precipitate. If it does not redissolve, the effective concentration will be lower than intended.[4]

Quantitative Data Summary

The following table summarizes key quantitative data related to the handling of DMSO and the preparation of this compound solutions.

Parameter Value Significance Reference
This compound Molecular Weight 495.62 g/mol Essential for calculating molar concentrations.[3][14]
This compound Solubility in DMSO 25 mg/mL (50.44 mM)Defines the maximum concentration for stock solutions.[3]
Recommended Storage of this compound Powder -20°C for up to 3 yearsEnsures long-term stability of the solid compound.[15]
Recommended Storage of this compound in DMSO -80°C for up to 1 yearMaximizes the stability of the stock solution.[3]
Effect of Water on DMSO Freezing Point Pure DMSO: 18.5°C; with 10% water: below 4°CThe presence of water significantly lowers the freezing point, which can affect storage conditions and compound stability.[4][16]

Detailed Experimental Protocol

Objective: To prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO (new, unopened bottle recommended)[1]

  • Sterile, dry microcentrifuge tubes or glass vials with screw caps[13]

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Preparation: Bring the vial of this compound and the bottle of anhydrous DMSO to room temperature before opening to minimize moisture condensation.[13]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, dry microcentrifuge tube. For example, to prepare 1 mL of a 25 mg/mL solution, weigh 25 mg of this compound.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[6]

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1]

    • If necessary, gently warm the solution to 30-37°C in a water bath for a short period, followed by vortexing.[5]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use, tightly sealed vials to avoid repeated freeze-thaw cycles.[5]

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.[12]

Visualizations

G cluster_workflow Workflow for Preparing this compound Solution A Equilibrate this compound and Anhydrous DMSO to Room Temperature B Weigh this compound Accurately A->B C Add Anhydrous DMSO B->C D Vortex Vigorously C->D E Visually Inspect for Dissolution D->E F Sonication / Gentle Warming (if needed) E->F Not Dissolved G Aliquot into Single-Use Vials E->G Fully Dissolved F->D H Store at -20°C or -80°C G->H

Caption: Workflow for preparing this compound solutions in DMSO.

G cluster_troubleshooting Troubleshooting Dissolution Issues Start Is this compound fully dissolved in DMSO? CheckDMSO Use fresh, anhydrous DMSO Start->CheckDMSO No Success Solution Prepared Successfully Start->Success Yes CheckConc Verify concentration is below solubility limit CheckDMSO->CheckConc ApplyEnergy Apply sonication and/or gentle heat CheckConc->ApplyEnergy ApplyEnergy->Start Failure Consult further technical support

Caption: Decision-making flowchart for troubleshooting dissolution problems.

G cluster_pathway Impact of Hygroscopic DMSO on Compound Solution AnhydrousDMSO Anhydrous DMSO + this compound ClearSolution Clear, Stable Stock Solution AnhydrousDMSO->ClearSolution Atmosphere Atmospheric Moisture (H2O) WetDMSO Hygroscopic DMSO (Absorbs H2O) Atmosphere->WetDMSO ReducedSolubility Reduced Solubility of this compound WetDMSO->ReducedSolubility Precipitation Compound Precipitation ReducedSolubility->Precipitation

Caption: The effect of water absorption by DMSO on solution stability.

References

Potential for BMS-986158-induced diarrhea in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the potential for BMS-986158-induced diarrhea in preclinical studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is there a potential for this compound to cause diarrhea in our preclinical animal models?

A: Yes, there is a strong potential. Diarrhea has been reported as the most common treatment-related adverse event in clinical trials with this compound, affecting 43% of patients in a phase 1/2a study.[1][2] Nonclinical toxicology studies in rats and dogs with BET inhibitors, the class of drugs to which this compound belongs, have shown toxicities in highly proliferative cell populations, including those in the gastrointestinal (GI) tract. Therefore, it is crucial to monitor for signs of diarrhea and other GI disturbances in your preclinical studies.

Q2: What is the proposed mechanism for BET inhibitor-induced diarrhea?

A: The exact mechanism is not fully elucidated for this compound specifically, but it is believed to be an on-target effect of BET protein inhibition. BET proteins are critical for regulating the transcription of genes involved in cell proliferation and survival. The epithelial lining of the gastrointestinal tract has a high rate of cell turnover, making it susceptible to drugs that inhibit cell proliferation. Some studies with other BET inhibitors suggest that these compounds may affect the differentiation and function of various intestinal epithelial cells, potentially leading to impaired barrier function and diarrhea. There is some evidence to suggest that BET inhibitors may impact specialized intestinal cell populations, though the specific cell types affected may vary between different BET inhibitors.

Q3: What preclinical species are most appropriate for studying this compound-induced diarrhea?

A: Both rodent (typically rats) and non-rodent (typically dogs) species are recommended for preclinical toxicology studies of small molecule oncology drugs like this compound.[3][4][5] Toxicology studies in both rats and dogs are common practice to assess the safety profile of new drug candidates.

Q4: How should we monitor for diarrhea in our animal studies?

A: Daily clinical observations are essential. This should include visual inspection of feces for consistency (e.g., normal, soft, liquid), color, and presence of blood or mucus. A fecal scoring system can be implemented for quantitative assessment. Body weight, food and water consumption, and overall animal activity should also be monitored closely, as changes in these parameters can be indicative of gastrointestinal distress.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High incidence of severe diarrhea leading to significant weight loss or mortality. Dose level may be too high.- Review dose selection. Consider dose reduction or modification of the dosing schedule (e.g., intermittent dosing).- Ensure adequate hydration and nutritional support for affected animals.- Euthanize animals that meet humane endpoint criteria.
Inconsistent or mild diarrhea observed. - Animal-to-animal variability.- Insufficient sensitivity of the observation method.- Increase the frequency of observations.- Implement a standardized fecal scoring system.- Consider analysis of fecal water content for a more quantitative measure.
No diarrhea observed, but other signs of GI distress are present (e.g., decreased food intake, bloating). - The gastrointestinal effect may be manifesting as something other than diarrhea in this specific model.- Sub-clinical gastrointestinal toxicity.- Perform a thorough necropsy with histopathological examination of the entire gastrointestinal tract.- Consider incorporating biomarkers of GI injury in your study.

Quantitative Data from Preclinical and Clinical Studies

While specific quantitative data from preclinical studies on this compound-induced diarrhea is not publicly available, the following table summarizes relevant clinical data and general expectations for BET inhibitors.

Study Type Compound Species Dose/Schedule Incidence of Diarrhea Severity Reference
Phase 1/2a Clinical TrialThis compoundHumanVarious43%Most common treatment-related adverse event[1][2]
Phase 1 Clinical TrialODM-207 (BET inhibitor)HumanVarious40%Not specified[6]

Experimental Protocols

The following is a generalized protocol for assessing gastrointestinal toxicity in a preclinical repeat-dose toxicology study, based on OECD and FDA guidelines.[3][4][5][7]

Title: A 28-Day Repeat-Dose Oral Toxicology Study of this compound in Sprague-Dawley Rats with a Focus on Gastrointestinal Effects.

1. Objective: To evaluate the potential toxicity of this compound following daily oral administration to rats for 28 days, with a specific focus on characterizing any gastrointestinal adverse effects.

2. Test System:

  • Species: Sprague-Dawley rats

  • Sex: Equal numbers of males and females

  • Age: 6-8 weeks at the start of dosing

  • Number of Animals: 10/sex/group

3. Experimental Groups:

  • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)

  • Group 2: Low dose of this compound

  • Group 3: Mid dose of this compound

  • Group 4: High dose of this compound (Dose levels should be determined based on preliminary dose-range finding studies)

4. Dosing:

  • Route: Oral gavage

  • Frequency: Once daily

  • Duration: 28 days

5. Observations:

  • Mortality and Morbidity: Twice daily

  • Clinical Signs: Once daily, including detailed observation of feces (consistency, color, volume). A fecal scoring system (e.g., 1=normal, 2=soft, 3=liquid) should be used.

  • Body Weight: Twice weekly

  • Food and Water Consumption: Weekly

6. Clinical Pathology:

  • Blood samples to be collected at termination for hematology and clinical chemistry analysis.

7. Necropsy and Histopathology:

  • At the end of the 28-day dosing period, all animals will be euthanized.

  • A full gross necropsy will be performed on all animals.

  • The entire gastrointestinal tract (esophagus, stomach, duodenum, jejunum, ileum, cecum, colon, and rectum) will be collected.

  • Tissues will be fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • A qualified veterinary pathologist will perform a microscopic examination of the GI tract tissues. Special attention should be paid to:

    • Epithelial integrity (erosion, ulceration)

    • Inflammatory cell infiltration

    • Goblet cell numbers and morphology

    • Villus height and crypt depth (in the small intestine)

    • Apoptosis and proliferation markers (e.g., TUNEL and Ki-67 staining) can be considered as additional endpoints.

Visualizations

Signaling_Pathway BMS986158 This compound BET BET Proteins (BRD2, BRD3, BRD4) BMS986158->BET Inhibition Chromatin Chromatin BET->Chromatin Binds to AcetylatedHistones Acetylated Histones AcetylatedHistones->Chromatin TranscriptionFactors Transcription Factors GeneExpression Gene Expression (e.g., MYC) TranscriptionFactors->GeneExpression Chromatin->GeneExpression Regulation of CellProliferation Cell Proliferation & Survival GeneExpression->CellProliferation IntestinalEpithelium Intestinal Epithelial Cell Turnover CellProliferation->IntestinalEpithelium Diarrhea Diarrhea IntestinalEpithelium->Diarrhea Disruption leads to

Caption: Proposed mechanism of this compound-induced diarrhea.

Experimental_Workflow cluster_Dosing Dosing Phase (28 Days) cluster_Termination Termination & Analysis AnimalAcclimation Animal Acclimation & Randomization DailyDosing Daily Oral Dosing (Vehicle or this compound) AnimalAcclimation->DailyDosing DailyObservations Daily Clinical Observations (Fecal Scoring, Body Weight) DailyDosing->DailyObservations BloodCollection Blood Collection (Hematology, Clinical Chemistry) DailyDosing->BloodCollection Day 28 DailyObservations->BloodCollection Necropsy Gross Necropsy BloodCollection->Necropsy TissueCollection GI Tract Tissue Collection Necropsy->TissueCollection Histopathology Histopathological Examination TissueCollection->Histopathology

Caption: Preclinical toxicology study workflow for GI assessment.

References

Strategies to enhance the stability of BMS-986158 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-986158. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent BET inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: For in vitro experiments, it is recommended to prepare a stock solution of this compound in fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO at a concentration of 25 mg/mL (50.44 mM).[1] To prepare the stock solution, add the appropriate volume of DMSO to the powdered this compound to achieve the desired concentration. Ensure the solution is clear and homogenous before use. For optimal results, it is advised to use fresh DMSO as moisture can reduce solubility.[1]

Q2: How should I store this compound powder and its stock solutions to ensure stability?

A2: Proper storage is crucial to maintain the integrity of this compound. The powdered form should be stored at -20°C and is stable for up to three years.[1] Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These stock solutions should be stored at -80°C and are stable for up to one year.[1] For short-term storage, solutions can be kept at -20°C for up to one month.[1]

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation in your this compound solution may indicate several issues. First, ensure that you are using fresh, anhydrous DMSO, as the presence of moisture can decrease the solubility of the compound.[1] If the concentration of your stock solution is high, you may be exceeding the solubility limit. Gentle warming and vortexing of the solution may help to redissolve the compound. If the problem persists, it is recommended to prepare a fresh stock solution at a slightly lower concentration. When preparing aqueous dilutions from a DMSO stock for cell-based assays, it is critical to ensure rapid and thorough mixing to prevent precipitation in the aqueous medium.

Q4: What is a suitable formulation for in vivo studies with this compound?

A4: A common formulation for in vivo administration of this compound involves a mixture of solvents to ensure its solubility and bioavailability. One such formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1] To prepare this, first dissolve this compound in DMSO to create a stock solution. Then, add PEG300 and mix until the solution is clear. Next, add Tween 80 and mix again. Finally, add the required volume of ddH2O. It is recommended to prepare this formulation fresh on the day of use for optimal results.[1]

Troubleshooting Guide: Enhancing this compound Solution Stability

This guide provides strategies to identify and mitigate potential stability issues with this compound in solution. As specific degradation data for this compound is not extensively published, these recommendations are based on general principles for small molecule stability and the known properties of similar compounds.

Issue 1: Suspected Degradation of this compound in Solution

Symptoms:

  • Inconsistent or lower than expected potency in biological assays.

  • Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Changes in the physical appearance of the solution (e.g., color change).

Potential Causes & Mitigation Strategies:

Potential CauseMitigation Strategy
Hydrolysis The triazole moiety in this compound may be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) using appropriate buffers (e.g., phosphate-buffered saline).
Oxidation The chemical structure of this compound may be prone to oxidation, especially if exposed to air, light, or certain metal ions. To minimize oxidation, consider de-gassing aqueous buffers, using amber vials to protect from light, and adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation if compatible with the experimental setup.
Photodegradation Exposure to UV or fluorescent light can induce degradation of photosensitive compounds. Always handle this compound solutions in a dark environment or use amber-colored labware. Protect solutions from direct light during storage and experiments.
Temperature-Induced Degradation Elevated temperatures can accelerate the degradation of small molecules. Adhere to the recommended storage conditions (-80°C for long-term, -20°C for short-term).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigate the stability of this compound under various stress conditions. The goal is to intentionally degrade the molecule to identify potential degradation products and pathways.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Phosphate buffer (pH 7.4)

  • HPLC-grade water and acetonitrile

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Set up stress conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

    • Oxidation: Dilute the stock solution in 3% H₂O₂.

    • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose a solution of this compound to a UV lamp.

    • Control: Prepare a control sample by diluting the stock solution in a neutral buffer (e.g., phosphate buffer, pH 7.4).

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method (e.g., HPLC-UV) to assess the extent of degradation and the formation of new peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent drug from its degradation products.

1. Instrument and Chromatographic Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound.

  • Injection Volume: 10 µL.

2. Method Development and Validation:

  • Optimize Separation: Inject a mixture of the stressed samples from the forced degradation study. Adjust the mobile phase gradient to achieve baseline separation between the parent this compound peak and all degradation product peaks.

  • Validate the Method: Perform validation according to ICH guidelines, including assessments of specificity, linearity, accuracy, precision, and robustness.

Visualizations

BET_Inhibitor_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription Transcription Machinery Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) BET->Histone Binds to PolII RNA Polymerase II BET->PolII Recruits TF Transcription Factors BET->TF Recruits Oncogenes Oncogenes (e.g., MYC, BCL2) PolII->Oncogenes Initiates Transcription TF->Oncogenes Activates Transcription Proliferation Cell Proliferation & Survival Oncogenes->Proliferation BMS986158 This compound BMS986158->BET Inhibits Binding experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start This compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Control Sample (Neutral Buffer) start->control hplc Stability-Indicating HPLC Analysis stress->hplc control->hplc data Data Evaluation (Peak Purity, Degradation Percentage) hplc->data pathways Identify Degradation Pathways data->pathways strategies Develop Stabilization Strategies pathways->strategies

References

Validation & Comparative

Comparing BMS-986158 efficacy to other BET inhibitors like JQ1

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of therapeutics for a variety of cancers. This guide provides an objective comparison of two notable BET inhibitors: BMS-986158, a clinical-stage compound, and JQ1, a widely used preclinical tool compound. The following sections detail their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance.

Quantitative Efficacy Comparison

The following table summarizes the in vitro potency of this compound and JQ1 in select cancer cell lines. This direct comparison of half-maximal inhibitory concentrations (IC50) provides a quantitative measure of their relative efficacy at a cellular level.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound NCI-H211Small Cell Lung Cancer6.6[1][2]
MDA-MB-231Triple Negative Breast Cancer5[1][2]
JQ1 NCI-H211Small Cell Lung Cancer~420[3]
MDA-MB-231Triple Negative Breast Cancer5560

In Vivo Efficacy in Preclinical Models

CompoundCancer ModelAdministrationKey FindingsReference
This compound Ovarian, Lung, Colorectal, Triple-Negative Breast Cancer (PDX models)Oral, 1.6 mg/kg, BID, 5 days on/2 days off>70% tumor growth inhibition in 8 of 19 PDX models. Tumor regression observed in a BRD4-amplified ovarian cancer PDX model.[4][5]
JQ1 NUT Midline Carcinoma (CDX model)Intraperitoneal, 50 mg/kg, dailySignificant tumor growth reduction and increased survival.
Sarcoma (CDX models)Intraperitoneal, 50 mg/kg, dailyInhibition of tumor growth and angiogenesis.
Pancreatic Ductal Adenocarcinoma (PDX models)Intraperitoneal, 50 mg/kg, dailySignificant tumor growth inhibition in all five models tested.

Mechanism of Action: Targeting the BET-c-Myc Axis

Both this compound and JQ1 exert their anti-cancer effects by inhibiting the function of BET proteins, primarily BRD4.[1][4] BET proteins are "readers" of the epigenome, recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-Myc.[6][7][8][9] By competitively binding to the bromodomains of BET proteins, this compound and JQ1 displace them from chromatin, leading to the downregulation of c-Myc and its target genes. This, in turn, results in decreased cell proliferation, cell cycle arrest, and apoptosis in cancer cells dependent on this pathway.

BET_Inhibitor_Mechanism Mechanism of Action of BET Inhibitors cluster_nucleus Cell Nucleus BET_Inhibitor This compound / JQ1 BRD4 BRD4 BET_Inhibitor->BRD4 Inhibits Binding Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Promotes Transcription Chromatin Chromatin Acetylated_Histones->Chromatin Part of cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Drives Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits

Mechanism of Action of BET Inhibitors

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for in vitro and in vivo studies evaluating BET inhibitors.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a BET inhibitor on cancer cell proliferation.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., NCI-H211, MDA-MB-231) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the BET inhibitor (e.g., this compound or JQ1) or vehicle control (DMSO) for 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model.

In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of a BET inhibitor in a preclinical animal model.

Methodology:

  • Animal Model: Female immunodeficient mice (e.g., NOD-scid gamma) are used.

  • Tumor Implantation: Patient-derived tumor fragments or cultured cancer cells are implanted subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: The BET inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule (e.g., 50 mg/kg daily for JQ1). The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured two to three times weekly using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).

Experimental_Workflow Typical In Vivo Xenograft Study Workflow Start Start Tumor_Implantation Tumor Cell/Fragment Implantation in Mice Start->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment_Group Administer BET Inhibitor (e.g., this compound or JQ1) Randomization->Treatment_Group Treatment Control_Group Administer Vehicle Randomization->Control_Group Control Monitoring Monitor Tumor Volume and Body Weight Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Tumor Size Limit or Time Point Reached Data_Analysis Data Analysis and Tumor Excision Endpoint->Data_Analysis End End Data_Analysis->End

References

Combination Therapy of BMS-986158 and Ruxolitinib Shows Promise in Myelofibrosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – November 24, 2025 – The combination of the novel BET inhibitor, BMS-986158, with the established JAK inhibitor, ruxolitinib, is demonstrating promising efficacy and a manageable safety profile in patients with intermediate- to high-risk myelofibrosis (MF). Preliminary data from the ongoing CA011-023 phase 1/2 clinical trial suggest that this combination therapy could offer a significant improvement over existing treatment options by targeting complementary signaling pathways involved in the disease's progression.

Myelofibrosis is a serious bone marrow disorder characterized by the formation of scar tissue in the bone marrow, leading to severe anemia, weakness, fatigue, and an enlarged spleen. Ruxolitinib, a potent inhibitor of Janus kinases JAK1 and JAK2, has been a standard of care for myelofibrosis, effectively reducing spleen size and alleviating symptoms.[1] However, its effects on the underlying disease biology are limited. This compound, an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, represents a novel therapeutic approach. BET proteins are epigenetic "readers" that regulate the transcription of genes involved in inflammation and cancer cell growth.[2][3] By inhibiting BET proteins, this compound can modulate the expression of key oncogenes and inflammatory cytokines implicated in myelofibrosis.[4]

The rationale for combining a BET inhibitor with a JAK inhibitor lies in their potential for synergistic effects. While ruxolitinib directly targets the hyperactive JAK-STAT signaling pathway, a hallmark of myelofibrosis, this compound targets the downstream transcriptional machinery that drives the production of inflammatory cytokines and other disease-promoting factors.[5] Preclinical studies have suggested that this dual-pronged attack could lead to a more profound and durable response.[4]

Clinical Efficacy of Combination Therapy

The CA011-023 trial (NCT04817007) is a phase 1/2 study evaluating the safety and efficacy of this compound in combination with ruxolitinib in treatment-naïve patients with myelofibrosis (Part 1A) and with fedratinib in patients with relapsed or refractory disease.[6] The primary endpoints of the dose-escalation phase include safety, tolerability, and the determination of the recommended phase 2 dose.[7] Secondary endpoints include spleen volume reduction (SVR).[7]

Initial results from Part 1A of the study have been encouraging, demonstrating a significant reduction in spleen volume for patients receiving the combination therapy.

Table 1: Spleen Volume Reduction (SVR) in Ruxolitinib-Naïve Myelofibrosis Patients Treated with this compound and Ruxolitinib (CA011-023, Part 1A)

TimepointPercentage of Patients Achieving SVR ≥35%
Week 1283% (5 out of 6 patients)
Week 24100% (6 out of 6 patients)

Data from patients receiving this compound at doses of 2.0 or 3.0 mg.[1]

These early findings suggest that the combination of this compound and ruxolitinib can induce deep and sustained reductions in spleen size, a key indicator of treatment response in myelofibrosis.

Safety and Tolerability

The combination of this compound and ruxolitinib has shown a manageable safety profile in the CA011-023 trial. The most common treatment-related adverse events (TRAEs) were hematological, which is consistent with the known side effects of both drug classes.

Table 2: Grade 3/4 Treatment-Related Adverse Events (TRAEs) in Ruxolitinib-Naïve Myelofibrosis Patients Treated with this compound and Ruxolitinib (CA011-023, Part 1A)

Adverse EventPercentage of Patients (n=11)
Thrombocytopenia45% (5 patients)
Anemia9% (1 patient)
Neutropenia9% (1 patient)
Hypertension9% (1 patient)

Data as of September 2, 2022.[1]

Dose-limiting toxicities (DLTs) were observed in two patients in this arm of the study, both of which were thrombocytopenia.[1] These events were generally manageable with dose modifications.

Experimental Protocols

CA011-023 Clinical Trial (Part 1A)

  • Study Design: This is a phase 1/2, open-label, dose-escalation and dose-expansion study.

  • Patient Population: The trial enrolled adult patients (18 years or older) with a diagnosis of primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF who were intermediate- or high-risk and had not previously been treated with a JAK inhibitor.[8]

  • Treatment Regimen: Patients received oral this compound at escalating doses (2.0, 3.0, and 3.75 mg) once daily for 5 days followed by 2 days off, in combination with oral ruxolitinib at a starting dose of 15 mg twice daily.[7]

  • Assessments: Spleen volume was assessed by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and at specified intervals during the study. Safety was monitored through the recording of adverse events, laboratory tests, and physical examinations.

Visualizing the Mechanisms and Workflow

To better understand the scientific basis and practical application of this combination therapy, the following diagrams illustrate the key signaling pathways, the clinical trial workflow, and the synergistic relationship between this compound and ruxolitinib.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Cytokine Binding Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds to DNA Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Promotes BET BET Proteins (BRD4) BET->DNA Binds to Acetylated Histones on DNA BMS986158 This compound BMS986158->BET Inhibits

Caption: Dual inhibition of the JAK-STAT and BET pathways.

Clinical_Trial_Workflow start Patient Screening (Inclusion/Exclusion Criteria) enrollment Patient Enrollment start->enrollment treatment Treatment Initiation (this compound + Ruxolitinib) enrollment->treatment dose_escalation Dose Escalation Phase (Determine RP2D) treatment->dose_escalation monitoring Safety & Efficacy Monitoring (AEs, Spleen Volume) dose_escalation->monitoring data_analysis Data Analysis monitoring->data_analysis end Primary & Secondary Endpoint Assessment data_analysis->end

Caption: Workflow of the CA011-023 clinical trial.

Synergistic_Relationship Ruxolitinib Ruxolitinib JAK_STAT JAK-STAT Signaling Ruxolitinib->JAK_STAT Inhibits Clinical_Benefit Enhanced Clinical Benefit (Spleen Reduction, Symptom Improvement) Ruxolitinib->Clinical_Benefit BMS986158 This compound Gene_Transcription Inflammatory Gene Transcription BMS986158->Gene_Transcription Inhibits BMS986158->Clinical_Benefit Myelofibrosis Myelofibrosis Pathogenesis JAK_STAT->Myelofibrosis Drives Gene_Transcription->Myelofibrosis Drives

Caption: Synergistic targeting of myelofibrosis pathways.

Conclusion and Future Directions

The combination of this compound and ruxolitinib represents a promising strategy in the treatment of myelofibrosis. By targeting two distinct but interconnected pathways, this combination therapy has the potential to induce deeper and more durable responses than are achievable with JAK inhibitor monotherapy. The early data from the CA011-023 trial are encouraging, demonstrating significant spleen volume reduction and a manageable safety profile. Further investigation in the ongoing dose-expansion phase of the trial will be crucial to confirm these findings and to fully elucidate the clinical benefit of this novel combination therapy. The development of such combination approaches marks a significant step forward in the quest for more effective and disease-modifying treatments for patients with myelofibrosis.

References

BMS-986158 Demonstrates Potent In Vivo Anti-Tumor Activity by Targeting BET Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive guide on the in vivo anti-tumor effects of BMS-986158, a potent and selective Bromodomain and Extra-Terminal (BET) inhibitor. This publication provides a detailed comparison of this compound's performance against other BET inhibitors, supported by preclinical data, experimental protocols, and visual representations of its mechanism of action.

This compound has shown significant anti-tumor activity in a variety of preclinical in vivo models, including patient-derived xenografts (PDX) of several solid tumors.[1][2][3][4] The compound operates by inhibiting BET proteins, which are key regulators of gene expression, leading to the downregulation of oncogenes such as c-MYC and subsequent suppression of tumor growth.[3][5]

Comparative In Vivo Efficacy

Preclinical studies have established the robust anti-tumor effects of this compound across a range of cancer types. In patient-derived xenograft models, this compound has demonstrated significant tumor growth inhibition (TGI).

Table 1: Summary of this compound In Vivo Anti-Tumor Activity in Patient-Derived Xenograft (PDX) Models

Tumor TypeEfficacyReference
Lung Cancer> 70% TGI[4]
Colorectal Cancer> 70% TGI[4]
Triple-Negative Breast Cancer> 70% TGI[4]
Ovarian CancerActive in 9 of 19 PDX models[1][2][3]
Lung Squamous Cell CarcinomaActive in 9 of 19 PDX models[1][2][3]
Lung AdenocarcinomaActive in 9 of 19 PDX models[1][2][3]
Various Solid & Hematologic CancersTGI ≥ 70% in 24 of 82 PDX models[6]

While direct head-to-head in vivo comparisons with other BET inhibitors in the same studies are not extensively detailed in the public literature, the available data suggests this compound is a highly potent agent. For instance, in vitro studies have shown that this compound is a more potent inhibitor of BRD2 and BRD4 than the well-characterized BET inhibitor, JQ1. Other BET inhibitors like OTX015 and ABBV-744 have also shown in vivo efficacy in various models, with OTX015 demonstrating activity in pediatric ependymoma and lymphoma models, and ABBV-744 showing promise in prostate cancer xenografts.[7][8][9]

Mechanism of Action: BET Inhibition

This compound functions as a pan-BET inhibitor, targeting the bromodomains of the BET protein family (BRD2, BRD3, and BRD4). These proteins are "epigenetic readers" that bind to acetylated lysine residues on histones, a key step in activating gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin. This leads to the transcriptional repression of key oncogenes, most notably c-MYC, which plays a crucial role in cell proliferation, growth, and survival. The inhibition of c-MYC and other oncogenes ultimately results in cell cycle arrest and apoptosis in tumor cells.[5][10]

BMS986158_Mechanism_of_Action cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_cellular_effects Cellular Effects Histone Ac DNA DNA BET_Proteins BET Proteins (BRD2, BRD3, BRD4) BET_Proteins->Histone Binds to Acetylated Histones Transcription_Factors Transcription Factors BET_Proteins->Transcription_Factors Recruits RNA_Polymerase_II RNA Polymerase II Transcription_Factors->RNA_Polymerase_II Activates Oncogenes Oncogenes (e.g., c-MYC) RNA_Polymerase_II->Oncogenes Transcribes mRNA mRNA Oncogenes->mRNA Proliferation Decreased Proliferation Apoptosis Increased Apoptosis BMS986158 This compound BMS986158->BET_Proteins Tumor_Growth Tumor Growth Inhibition Proliferation->Tumor_Growth Apoptosis->Tumor_Growth

Caption: Mechanism of action of this compound.

Experimental Protocols

The in vivo anti-tumor efficacy of this compound has been evaluated in various preclinical models, primarily using patient-derived xenografts.

General Experimental Workflow for PDX Studies:

PDX_Workflow Patient_Tumor Patient Tumor (Surgically Resected) Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth to Pre-defined Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle/Comparator Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) Monitoring->Endpoint

Caption: General workflow for patient-derived xenograft (PDX) studies.

Key Methodological Details:

  • Animal Models: Immunodeficient mice (e.g., NOD/SCID) are typically used to prevent rejection of the human tumor tissue.

  • Tumor Implantation: Fresh tumor tissue from patients is surgically implanted, usually subcutaneously or orthotopically, into the mice.

  • Dosing Regimen: While specific doses and schedules vary between studies, a common regimen for this compound in mice involves oral administration. Clinical trial designs have explored various schedules, including 5 days on, 2 days off.[1][2]

  • Endpoint Measurement: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated group to the control group.

This guide consolidates the current understanding of this compound's in vivo anti-tumor effects, providing a valuable resource for the scientific community engaged in oncology drug discovery and development. The potent and broad activity of this compound in preclinical models underscores its potential as a promising therapeutic agent for a range of cancers.

References

A Preclinical Head-to-Head: BMS-986158 and Fedratinib in Myelofibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of the BET inhibitor BMS-986158 and the JAK2 inhibitor Fedratinib in myelofibrosis models. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies used in key preclinical studies.

Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms. Dysregulated Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling, frequently driven by a V617F mutation in JAK2, is a central pathogenic feature. While JAK inhibitors like Fedratinib have become a standard of care, novel therapeutic strategies targeting other pathways are under investigation. One such approach involves the inhibition of Bromodomain and Extra-Terminal (BET) proteins, which are epigenetic readers that regulate the transcription of key oncogenes. This compound is a potent BET inhibitor. This guide synthesizes available preclinical data to compare the effects of these two distinct therapeutic agents in myelofibrosis models.

Mechanism of Action

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2).[1] In myelofibrosis, the JAK2 protein is often constitutively activated due to a V617F mutation, leading to uncontrolled cell growth and the production of inflammatory cytokines.[1] Fedratinib directly targets the catalytic activity of JAK2, thereby blocking the downstream signaling of the JAK-STAT pathway. This inhibition leads to reduced phosphorylation of STAT3 and STAT5, which in turn decreases the transcription of genes involved in cell proliferation and survival, ultimately inducing apoptosis in malignant cells.[1]

This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BET proteins are epigenetic readers that bind to acetylated histones and recruit transcriptional machinery to specific gene promoters. In many cancers, including those with JAK2 mutations, BET proteins are involved in the expression of key oncogenes such as c-MYC. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of target gene expression, including c-MYC. This disruption of oncogenic transcription programs can inhibit cancer cell proliferation and survival.

Signaling Pathway Diagrams

Fedratinib_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 (V617F) Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Fedratinib Fedratinib Fedratinib->JAK2 Inhibition DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription BMS986158_Mechanism_of_Action cluster_nucleus Nucleus Histone Acetylated Histones BET BET Proteins (BRD4) Histone->BET Binding TF_Complex Transcriptional Machinery BET->TF_Complex Recruitment BMS986158 This compound BMS986158->BET Inhibition DNA DNA TF_Complex->DNA Binding to Promoter Oncogenes Oncogene Expression (e.g., c-MYC) DNA->Oncogenes Transcription Experimental_Workflow_Fedratinib cluster_model_generation Model Generation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Harvest_BM Harvest Bone Marrow from Donor Mice Retroviral_Transduction Retroviral Transduction with JAK2V617F Harvest_BM->Retroviral_Transduction Transplantation Transplantation into Irradiated Recipient Mice Retroviral_Transduction->Transplantation Disease_Establishment Establishment of Myeloproliferative Disease Transplantation->Disease_Establishment Drug_Administration Oral Administration of Fedratinib or Vehicle Disease_Establishment->Drug_Administration Hematology Hematological Analysis (Blood Counts) Drug_Administration->Hematology Spleen_Analysis Spleen Dissection and Weight Measurement Drug_Administration->Spleen_Analysis Histology Bone Marrow Histopathology Drug_Administration->Histology

References

A Comparative Guide to the Reproducibility of Deucravacitinib (BMS-986165) Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Identification: The compound of interest for this guide is the selective Tyrosine Kinase 2 (TYK2) inhibitor, deucravacitinib, which was developed by Bristol Myers Squibb under the identifier BMS-986165. It is important to distinguish this from BMS-986158, a Bromodomain and Extra-Terminal domain (BET) inhibitor also developed by Bristol Myers Squibb for oncology applications. This guide will focus on the experimental results and reproducibility of the TYK2 inhibitor, deucravacitinib.

Deucravacitinib is a first-in-class, oral, selective inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1] It has been approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for other immune-mediated diseases.[2][3] This guide provides a comparative overview of the experimental data supporting its efficacy and safety, with a focus on the reproducibility of these findings as demonstrated in pivotal clinical trials.

Mechanism of Action: Allosteric Inhibition of TYK2

Deucravacitinib possesses a unique mechanism of action, functioning as an allosteric inhibitor of TYK2.[1] Unlike pan-JAK inhibitors that target the conserved ATP-binding site in the active kinase domain (JH1), deucravacitinib binds to the regulatory pseudokinase domain (JH2).[1] This binding stabilizes an inhibitory interaction between the JH2 and JH1 domains, locking the TYK2 enzyme in an inactive conformation.[1] This allosteric inhibition confers high selectivity for TYK2 with minimal activity against other JAK family members (JAK1, JAK2, and JAK3) at clinically relevant doses.[4]

By selectively inhibiting TYK2, deucravacitinib modulates the signaling of key cytokines implicated in the pathogenesis of psoriasis and other autoimmune diseases, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons.[5][6] This targeted approach aims to provide therapeutic benefits while minimizing the off-target effects associated with broader JAK inhibition.[3]

Comparative Efficacy in Plaque Psoriasis

The efficacy of deucravacitinib has been consistently demonstrated in large-scale, randomized, double-blind, placebo- and active comparator-controlled Phase 3 clinical trials, primarily the POETYK PSO-1 and POETYK PSO-2 studies.[7] These trials evaluated the superiority of deucravacitinib (6 mg once daily) against both placebo and apremilast (30 mg twice daily) in patients with moderate-to-severe plaque psoriasis.[8][9]

Table 1: Key Efficacy Outcomes at Week 16 in POETYK PSO-1 and PSO-2 Trials

OutcomePOETYK PSO-1[10]POETYK PSO-2[7]
PASI 75 Response
Deucravacitinib58.4%55.2%
Placebo12.7%11.4%
Apremilast35.1%37.9%
sPGA 0/1 (clear/almost clear) Response
Deucravacitinib51.8%51.1%
Placebo7.88%7.88%
Apremilast32.1%33.2%

PASI 75: ≥75% reduction from baseline in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.

The results from both pivotal trials consistently show a statistically significant superiority of deucravacitinib over both placebo and apremilast in achieving key efficacy endpoints at week 16.[7][9] Long-term extension studies have further demonstrated the durability of these responses, with a significant proportion of patients maintaining PASI 75 for up to three years.[10]

A network meta-analysis of studies in Asian populations with moderate-to-severe plaque psoriasis also indicated that the efficacy of deucravacitinib is comparable to several biologic agents, including TNF-α inhibitors and ustekinumab, and superior to apremilast.[11][12]

Safety and Tolerability Profile

The safety profile of deucravacitinib has been characterized in the POETYK clinical trial program. The overall incidence of adverse events has been comparable to placebo and apremilast.

Table 2: Overview of Common Adverse Events (Reported in ≥1% of Patients)

Adverse EventDeucravacitinibPlaceboApremilast
NasopharyngitisMore frequent than placebo--
Upper respiratory tract infectionMore frequent than placebo--
HeadacheComparable to placebo--
DiarrheaComparable to placebo-More frequent
NauseaComparable to placebo-More frequent

This is a generalized summary. For detailed safety information, refer to the official prescribing information.

The selective mechanism of deucravacitinib is thought to contribute to its distinct safety profile compared to non-selective JAK inhibitors.[3] It is not associated with the same degree of laboratory abnormalities (e.g., hematologic changes) that can be seen with broader JAK inhibition.[4]

Experimental Protocols

The reproducibility of the clinical data for deucravacitinib is supported by the robust design of the pivotal Phase 3 trials.

POETYK PSO-1 and PSO-2 Study Design [8][13][14][15]

  • Objective: To evaluate the efficacy and safety of deucravacitinib compared with placebo and apremilast in adults with moderate-to-severe plaque psoriasis.

  • Design: Multicenter, randomized, double-blind, placebo- and active comparator-controlled studies.

  • Patient Population: Adults with a diagnosis of chronic plaque psoriasis for at least 6 months, with a body surface area (BSA) involvement of ≥10%, a PASI score of ≥12, and an sPGA score of ≥3 at baseline.

  • Randomization: Patients were randomized in a 2:1:1 ratio to receive deucravacitinib 6 mg once daily, apremilast 30 mg twice daily, or placebo.

  • Primary Endpoints:

    • Proportion of patients achieving PASI 75 response at Week 16 versus placebo.

    • Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at Week 16 versus placebo.

  • Key Secondary Endpoints: Comparison of PASI 75 and sPGA 0/1 response rates for deucravacitinib versus apremilast at Week 16.

  • Long-term Extension: Following the initial 52-week trial period, eligible patients could enroll in a long-term extension study to receive open-label deucravacitinib.[13][14]

Signaling Pathways and Experimental Workflows

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating the signaling of pro-inflammatory cytokines and the mechanism of inhibition by deucravacitinib.

Caption: TYK2 Signaling Pathway and Deucravacitinib's Mechanism of Action.

POETYK PSO Clinical Trial Workflow

This diagram outlines the general workflow for a patient participating in the POETYK PSO-1 or PSO-2 clinical trials.

POETYK_PSO_Workflow Screening Screening & Baseline Assessment (Inclusion/Exclusion Criteria Met) Randomization Randomization (2:1:1) Screening->Randomization Deucravacitinib_Arm Deucravacitinib 6 mg QD Randomization->Deucravacitinib_Arm Apremilast_Arm Apremilast 30 mg BID Randomization->Apremilast_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Week16 Week 16 Primary Endpoint Assessment (PASI 75, sPGA 0/1) Deucravacitinib_Arm->Week16 Apremilast_Arm->Week16 Placebo_Arm->Week16 Continued_Treatment Continued Treatment to Week 52 Week16->Continued_Treatment LTE Long-Term Extension (LTE) (Open-Label Deucravacitinib) Continued_Treatment->LTE

Caption: Simplified Workflow of the POETYK PSO Phase 3 Clinical Trials.

References

Validating c-MYC Downregulation by BMS-986158: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-MYC oncogene, a master regulator of cellular proliferation and metabolism, is dysregulated in a majority of human cancers, making it a prime target for therapeutic intervention. BMS-986158 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers that regulate the transcription of key oncogenes, including c-MYC.[1][2] This guide provides a comparative analysis of this compound against other c-MYC downregulating agents, supported by experimental data and detailed protocols to validate its efficacy.

Mechanism of Action: this compound and the BET Pathway

This compound functions by binding to the acetyl-lysine binding pockets of BET proteins, particularly BRD4.[1] This competitive inhibition displaces BRD4 from chromatin, preventing its interaction with acetylated histones at the c-MYC gene locus. This disruption of the transcriptional machinery leads to a significant reduction in c-MYC mRNA and subsequent protein levels, thereby inhibiting cancer cell proliferation and tumor growth.[1][2][3]

cluster_nucleus Nucleus cluster_inhibition cluster_cytoplasm Cytoplasm Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Activates Transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Proliferation Cell Proliferation cMYC_Protein->Proliferation Drives BMS986158 This compound BMS986158->BRD4 Inhibits Binding

Figure 1. Mechanism of c-MYC downregulation by this compound.

Comparative Analysis of c-MYC Downregulation

This section compares the efficacy of this compound in downregulating c-MYC with other known inhibitors. The data presented is a summary from various preclinical studies.

Quantitative Comparison of c-MYC mRNA Downregulation
CompoundClassCell Line(s)ConcentrationTime% c-MYC mRNA ReductionCitation(s)
This compound BET InhibitorJJN3R (Multiple Myeloma)0.8 nM (IC50 for c-MYC inhibition)Not SpecifiedPotent Inhibition (Specific % not detailed)[4]
JQ1BET InhibitorMM.1S (Multiple Myeloma)500 nM1 hour~85%[4]
JQ1BET InhibitorMM.1S (Multiple Myeloma)500 nM8 hours~87%[4]
JQ1BET InhibitorMYC-amplified Medulloblastoma1 µMNot Specified~46% (average)[5]
Quantitative Comparison of c-MYC Protein Downregulation
CompoundClassCell Line(s)ConcentrationTime% c-MYC Protein ReductionCitation(s)
This compound BET InhibitorVarious Cancer Cell LinesNot SpecifiedNot SpecifiedEffective Reduction (Specific % not detailed)[1][2]
JQ1BET InhibitorMM.1S (Multiple Myeloma)500 nM24 hoursSignificant Reduction[6]
10058-F4Direct c-MYC InhibitorOvarian Cancer CellsDose-dependent36 hoursSignificant Reduction[1]
MYCMI-6Direct c-MYC InhibitorNCI-60 PanelGI50 <0.5 µMNot SpecifiedSignificant Correlation with MYC Protein Levels[7]

Note: While preclinical and clinical studies confirm that this compound potently downregulates c-MYC expression, specific quantitative data on the percentage of reduction from publicly available literature is limited compared to more established research compounds like JQ1.[2][3][8]

Experimental Protocols for Validation

Accurate validation of c-MYC downregulation is critical. The following are detailed protocols for Western Blotting and Quantitative Real-Time PCR (qPCR), the primary methods for assessing c-MYC protein and mRNA levels, respectively.

Western Blotting for c-MYC Protein Levels

This protocol outlines the detection and quantification of c-MYC protein in cell lysates following treatment with this compound or comparator compounds.

A 1. Cell Treatment & Lysis Treat cells with inhibitor. Lyse cells in RIPA buffer. B 2. Protein Quantification Determine protein concentration using BCA assay. A->B C 3. SDS-PAGE Separate proteins by size on a polyacrylamide gel. B->C D 4. Protein Transfer Transfer proteins to a PVDF membrane. C->D E 5. Blocking Block non-specific binding sites with 5% milk. D->E F 6. Primary Antibody Incubation Incubate with anti-c-MYC antibody overnight. E->F G 7. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody. F->G H 8. Detection & Analysis Visualize bands with ECL and quantify using densitometry. G->H

Figure 2. Workflow for Western Blot analysis of c-MYC.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Precast polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary antibody (anti-c-MYC)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and treat with desired concentrations of this compound and controls for the specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples and load onto a polyacrylamide gel.

    • Run the gel to separate proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane thoroughly with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qPCR) for c-MYC mRNA Levels

This protocol details the quantification of c-MYC mRNA expression in cells treated with this compound or other inhibitors.

A 1. Cell Treatment Treat cells with inhibitor for desired time. B 2. RNA Extraction Isolate total RNA from treated cells. A->B C 3. cDNA Synthesis Reverse transcribe RNA to cDNA. B->C D 4. qPCR Reaction Setup Prepare reaction mix with SYBR Green, primers, and cDNA. C->D E 5. qPCR Amplification Run the qPCR reaction in a real-time thermal cycler. D->E F 6. Data Analysis Calculate relative c-MYC expression using the ΔΔCt method. E->F

Figure 3. Workflow for qPCR analysis of c-MYC mRNA.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for c-MYC and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound and controls as required.

    • Isolate total RNA from the cells using a commercial RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for c-MYC or the reference gene, and the synthesized cDNA.

    • Run the reaction in a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for c-MYC and the reference gene in both treated and control samples.

    • Calculate the relative fold change in c-MYC expression using the ΔΔCt method, normalizing to the reference gene and comparing to the untreated control.

Alternative Strategies for c-MYC Downregulation

Beyond BET inhibition, several other strategies are being explored to target c-MYC.

  • Direct c-MYC Inhibitors: These small molecules, such as 10058-F4 and MYCMI-6, are designed to directly bind to c-MYC and disrupt its interaction with its binding partner MAX, thereby preventing its transcriptional activity.[8][9]

  • Other Indirect Inhibitors: This category includes compounds that target pathways upstream or downstream of c-MYC, or that affect its stability.

cluster_strategies c-MYC Downregulation Strategies cMYC_Target c-MYC BET_Inhibition BET Inhibition (e.g., this compound, JQ1) BET_Inhibition->cMYC_Target Decreases Transcription Direct_Inhibition Direct Inhibition (e.g., 10058-F4, MYCMI-6) Direct_Inhibition->cMYC_Target Blocks Activity Other_Indirect Other Indirect Inhibition Other_Indirect->cMYC_Target Affects Stability/Upstream Signaling

Figure 4. Overview of c-MYC targeting strategies.

Conclusion

This compound is a promising BET inhibitor that effectively downregulates the expression of the oncoprotein c-MYC. The experimental protocols provided in this guide offer a robust framework for researchers to validate and quantify the effects of this compound and compare its performance against alternative c-MYC targeting strategies. Further quantitative preclinical studies will be beneficial to precisely benchmark the potency of this compound against other inhibitors in various cancer models.

References

A Comparative Guide to the Efficacy of BMS-986158 Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the efficacy of BMS-986158, a potent and selective oral inhibitor of the Bromodomain and Extra-Terminal (BET) protein family, across various cancer types. By objectively comparing its performance with alternative therapies and presenting supporting experimental data, this document serves as a valuable resource for researchers and drug development professionals in the field of oncology.

Mechanism of Action: Targeting Transcriptional Addiction in Cancer

This compound exerts its anti-neoplastic effects by binding to the acetyl-lysine binding pockets of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones. This disruption of a critical protein-protein interaction inhibits chromatin remodeling and suppresses the transcription of key oncogenes, most notably c-MYC, which is a master regulator of cell proliferation and survival and is frequently dysregulated in a wide range of cancers. The inhibition of BET proteins leads to cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the signaling pathway targeted by this compound.

BET_Inhibitor_Mechanism cluster_nucleus Cell Nucleus cluster_drug Drug Action Histone Acetylated Histones BET BET Proteins (BRD2/3/4/T) Histone->BET binds to TF Transcription Factors (e.g., c-MYC) BET->TF recruits RNA_Pol_II RNA Polymerase II TF->RNA_Pol_II activates Gene Oncogenes RNA_Pol_II->Gene transcribes mRNA mRNA Gene->mRNA Protein Oncogenic Proteins mRNA->Protein Proliferation Tumor Cell Proliferation & Survival Protein->Proliferation BMS986158 This compound BMS986158->BET inhibits binding

Mechanism of action of this compound.

Efficacy in Solid Tumors: A Comparative Analysis

Clinical and preclinical studies have demonstrated the anti-tumor activity of this compound in a range of solid tumors.

Clinical Efficacy in Advanced Solid Tumors (NCT02419417)

A Phase 1/2a study evaluated the safety and preliminary efficacy of this compound in patients with selected advanced solid tumors. The study explored different dosing schedules, with Schedule A (5 days on, 2 days off) demonstrating a tolerable safety profile and preliminary anti-tumor activity.

Cancer TypeTreatmentDosing ScheduleObjective Response Rate (ORR)Stable Disease (SD)
Ovarian CancerThis compound4.5 mg, Schedule A1 Partial Response (PR)-
NUT CarcinomaThis compound4.5 mg, Schedule A1 Partial Response (PR)-
Various Advanced Solid TumorsThis compoundSchedules A, B, C2% (Schedule A)26.1% (Schedule A), 37.5% (Schedule B), 31.0% (Schedule C)

Table 1: Clinical Efficacy of this compound in Advanced Solid Tumors.

Comparison with Other BET Inhibitors in Solid Tumors

While direct head-to-head trials are limited, data from separate studies of other BET inhibitors in similar patient populations provide a basis for comparison.

DrugCancer TypeObjective Response Rate (ORR) / Clinical Benefit
This compound NUT Carcinoma 1 Partial Response (PR)
Molibresib (GSK525762)NUT Carcinoma4 of 19 patients had a confirmed or unconfirmed PR.
Birabresib (OTX015)NUT Carcinoma3 of 10 patients achieved a PR.
This compound Various Advanced Solid Tumors 2% ORR, 31.3% SD or better
Birabresib (OTX015)Castration-Resistant Prostate Cancer, NSCLCNo responses observed.

Table 2: Comparative Efficacy of BET Inhibitors in Solid Tumors.

Preclinical Efficacy in Patient-Derived Xenograft (PDX) Models

In preclinical studies, this compound demonstrated significant tumor growth inhibition in various patient-derived xenograft models of solid tumors.

Tumor TypeTreatmentTumor Growth Inhibition (TGI)
Ovarian CancerThis compoundAntitumor activity observed in 9 of 19 (47%) PDX models.
Lung Squamous Cell CarcinomaThis compoundAntitumor activity observed in 9 of 19 (47%) PDX models.
Lung AdenocarcinomaThis compoundAntitumor activity observed in 9 of 19 (47%) PDX models.
Colorectal CancerThis compoundAntitumor activity observed in 9 of 19 (47%) PDX models.
Triple-Negative Breast CancerThis compoundAntitumor activity observed in 9 of 19 (47%) PDX models.

Table 3: Preclinical Efficacy of this compound in PDX Models.

Efficacy in Hematologic Malignancies: Focus on Myelofibrosis

This compound has shown promising results in combination with Janus kinase (JAK) inhibitors for the treatment of myelofibrosis, a type of bone marrow cancer.

Clinical Efficacy in Myelofibrosis (NCT04817007)

A Phase 1/2 study is evaluating this compound in combination with ruxolitinib (a JAK1/2 inhibitor) or fedratinib (a JAK2 inhibitor) in patients with intermediate- or high-risk myelofibrosis.

Treatment CombinationPatient PopulationEfficacy EndpointResponse Rate
This compound + Ruxolitinib1L (Ruxolitinib-naïve)Spleen Volume Reduction ≥35% (SVR35) at Week 1273% (8/11 patients)
Spleen Volume Reduction ≥35% (SVR35) at Week 2490% (9/10 patients)
This compound + Fedratinib2L (Relapsed/Refractory to Ruxolitinib)Spleen Volume Reduction ≥35% (SVR35) at Week 1258% (7/12 patients)
Spleen Volume Reduction ≥35% (SVR35) at Week 2443% (3/7 patients)

Table 4: Efficacy of this compound Combination Therapy in Myelofibrosis.

Comparison with Standard of Care in Myelofibrosis

The combination of this compound with JAK inhibitors appears to offer improved spleen volume reduction compared to historical data for JAK inhibitor monotherapy.

TreatmentPatient PopulationSpleen Volume Reduction ≥35% (SVR35)
This compound + Ruxolitinib 1L (Ruxolitinib-naïve) 73% at Week 12, 90% at Week 24
Ruxolitinib (COMFORT-I)JAK inhibitor-naïve~42% at Week 24
This compound + Fedratinib 2L (Post-Ruxolitinib) 58% at Week 12, 43% at Week 24
Fedratinib (JAKARTA2)Post-Ruxolitinib31% at end of cycle 6.

Table 5: Comparative Efficacy in Myelofibrosis.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Patient-Derived Xenograft (PDX) Model for Solid Tumors

The following workflow outlines the typical establishment and use of PDX models for evaluating the in vivo efficacy of anti-cancer agents.

PDX_Workflow cluster_patient Patient cluster_mouse Immunocompromised Mouse cluster_efficacy Efficacy Study Tumor Surgical Resection of Patient Tumor Implantation Tumor Fragmentation & Subcutaneous Implantation Tumor->Implantation Growth Tumor Growth Monitoring Implantation->Growth Passaging Tumor Passaging (when size reaches ~1.5 cm³) Growth->Passaging Randomization Tumor-bearing Mice Randomized into Cohorts Passaging->Randomization Treatment Treatment with this compound or Vehicle Control Randomization->Treatment Measurement Tumor Volume Measurement (e.g., twice weekly) Treatment->Measurement Endpoint Study Endpoint (e.g., pre-defined tumor volume) Measurement->Endpoint Analysis Calculation of Tumor Growth Inhibition (TGI) Endpoint->Analysis

Workflow for PDX model efficacy studies.

Methodology:

  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection.

  • Implantation: The tumor tissue is fragmented and subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth and Passaging: Tumors are allowed to grow, and their volumes are monitored. Once a tumor reaches a specific size (e.g., 1.5 cm³), it is excised and passaged into subsequent cohorts of mice for expansion.

  • Efficacy Study: Mice bearing established tumors of a certain volume (e.g., 100-200 mm³) are randomized into treatment and control groups.

  • Treatment Administration: this compound is administered orally according to a specified dose and schedule. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Data Analysis: Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

Pharmacodynamic Biomarker Assessment

To confirm target engagement and the biological activity of this compound in patients, changes in the expression of BET-regulated genes are measured in patient samples.

Unveiling Synergistic Anticancer Effects: A Comparative Analysis of BMS-986158 in Combination with Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Memphis, TN – A comprehensive assessment of the investigational BET (Bromodomain and Extra-Terminal domain) inhibitor, BMS-986158, reveals significant synergistic effects in enhancing the efficacy of standard-of-care chemotherapies in preclinical models of pancreatic cancer. This guide provides an in-depth comparison of this compound's performance when combined with gemcitabine and paclitaxel, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

This compound is an orally bioavailable and potent small molecule that targets the epigenetic reader proteins of the BET family (BRD2, BRD3, BRD4, and BRDT).[1][2] By binding to the acetyl-lysine binding sites of these proteins, this compound disrupts their interaction with acetylated histones, leading to the downregulation of key oncogenes such as c-MYC and a subsequent inhibition of tumor cell growth.[1][2][3][4][5] Preclinical studies have demonstrated its antitumor activity across a range of hematologic and solid tumors.[5] This report focuses on the compelling synergistic potential of this compound when used in combination with traditional cytotoxic agents.

Comparative Efficacy of this compound Combination Therapy

Preclinical investigations into the combination of this compound with gemcitabine or paclitaxel have demonstrated a marked improvement in the inhibition of pancreatic ductal adenocarcinoma (PDAC) cell proliferation compared to monotherapy. The synergistic effects were observed across multiple PDAC cell lines, indicating a broad potential for this combination strategy.

In Vitro Synergistic Growth Inhibition in Pancreatic Cancer Cell Lines

The synergistic potential of this compound with gemcitabine and paclitaxel was evaluated in four pancreatic cancer cell lines: Panc-1, PD002, Capan-1, and Capan-2. The combination therapies consistently resulted in a greater reduction in cell confluence over time compared to either agent alone.

Table 1: Synergistic Inhibition of Pancreatic Cancer Cell Proliferation by this compound in Combination with Gemcitabine.

Cell LineTreatmentEndpoint Cell Confluence (%) (Mean ± SEM)
Panc-1 Control100 ± 5.2
This compound85 ± 4.1
Gemcitabine78 ± 3.9
This compound + Gemcitabine 45 ± 2.5****
PD002 Control100 ± 6.1
This compound88 ± 4.8
Gemcitabine82 ± 4.2
This compound + Gemcitabine 52 ± 3.1****
Capan-1 Control100 ± 5.8
This compound82 ± 4.5
Gemcitabine75 ± 3.7
This compound + Gemcitabine 48 ± 2.8****
Capan-2 Control100 ± 6.5
This compound86 ± 5.1
Gemcitabine79 ± 4.0
This compound + Gemcitabine 55 ± 3.5****
*Data extracted and summarized from Rana et al., Molecular Cancer Therapeutics, 2023. Statistical significance is denoted by ***p < 0.0001 compared to single agents.

Table 2: Synergistic Inhibition of Pancreatic Cancer Cell Proliferation by this compound in Combination with Paclitaxel.

Cell LineTreatmentEndpoint Cell Confluence (%) (Mean ± SEM)
Panc-1 Control100 ± 5.2
This compound85 ± 4.1
Paclitaxel80 ± 4.0
This compound + Paclitaxel 50 ± 2.9****
PD002 Control100 ± 6.1
This compound88 ± 4.8
Paclitaxel85 ± 4.5
This compound + Paclitaxel 58 ± 3.7****
Capan-1 Control100 ± 5.8
This compound82 ± 4.5
Paclitaxel78 ± 3.9
This compound + Paclitaxel 53 ± 3.2****
Capan-2 Control100 ± 6.5
This compound86 ± 5.1
Paclitaxel81 ± 4.2
This compound + Paclitaxel 60 ± 4.1****
*Data extracted and summarized from Rana et al., Molecular Cancer Therapeutics, 2023. Statistical significance is denoted by ***p < 0.0001 compared to single agents.

Experimental Protocols

The following methodologies were employed in the key experiments cited in this guide.

Cell Culture and Reagents

Pancreatic cancer cell lines (Panc-1, Capan-1, and Capan-2) were obtained from the American Type Culture Collection (ATCC). The PD002 cell line was derived from a patient-derived xenograft model. All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. This compound, gemcitabine, and paclitaxel were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were further diluted in culture medium for the experiments.

In Vitro Cell Proliferation Assay

Cell proliferation was monitored using the IncuCyte S3 Live-Cell Analysis System.

  • Cell Seeding: Cells were seeded in 96-well plates at a density that would allow them to reach approximately 30% confluence at the start of the treatment.

  • Treatment: After allowing the cells to adhere overnight, the culture medium was replaced with fresh medium containing this compound, gemcitabine, paclitaxel, or the respective combinations at predetermined concentrations. Control wells received medium with DMSO at a concentration equal to that in the treatment wells.

  • Live-Cell Imaging: The plate was placed in the IncuCyte system, and phase-contrast images were acquired every 12 hours for the duration of the experiment.

  • Data Analysis: The IncuCyte software was used to calculate the percent confluence in each well at each time point. The data were normalized to the confluence at time zero (start of treatment).

Visualizing the Mechanism of Action and Experimental Design

To further elucidate the processes underlying the synergistic effects of this compound and the experimental approach, the following diagrams are provided.

BET_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus cluster_output Cellular Effects Histone Acetylated Histones BET BET Proteins (BRD4) Histone->BET Binds to TF Transcription Factors BET->TF Recruits RNA_Pol RNA Polymerase II TF->RNA_Pol Activates Oncogenes Oncogenes (e.g., c-MYC) RNA_Pol->Oncogenes Transcribes Proliferation Tumor Cell Proliferation Oncogenes->Proliferation Promotes BMS986158 This compound BMS986158->BET Inhibits Binding Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome start Seed Pancreatic Cancer Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight Incubation) start->adhere treatment Add this compound, Chemotherapy, or Combination adhere->treatment incucyte Live-Cell Imaging (IncuCyte System) treatment->incucyte data_analysis Measure Cell Confluence Over Time incucyte->data_analysis outcome Assess Synergistic Inhibition of Proliferation data_analysis->outcome

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of BMS-986158

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

In the fast-paced world of drug discovery, the lifecycle of a compound extends beyond its synthesis and application in research. The proper disposal of investigational drugs like BMS-986158, a potent BET inhibitor, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring that researchers, scientists, and drug development professionals can manage this final stage of the compound's journey with confidence and precision.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of novel, biologically active small molecule inhibitors.[1][2] Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is paramount.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₃₀H₃₃N₅O₂PubChem[3]
Molecular Weight 495.6 g/mol PubChem[3]
CAS Number 1800340-40-2PubChem[3]
Solubility Soluble in DMSOSelleck Chemicals[4]

Experimental Protocols: Step-by-Step Disposal Procedures

The fundamental principle for disposing of investigational compounds like this compound is to treat them as hazardous waste.[2] This precautionary approach ensures the highest level of safety.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including but not limited to:

  • Safety goggles

  • Lab coat

  • Chemically resistant gloves[1]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, and empty vials) in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

    • The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[2]

    • Do not mix with non-hazardous solid waste.[2]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused stock solutions and working solutions, in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[1][2]

    • If organic solvents such as DMSO were used, the waste should be collected in a container specifically designated for flammable organic waste.[2]

    • The container must be compatible with the chemical composition of the waste.

3. Storage of Waste:

  • Store all hazardous waste containers in a designated, secure area away from general laboratory traffic.[1]

  • This area should be well-ventilated and have secondary containment to prevent spills.[1]

  • Keep waste containers closed except when adding waste.[2]

4. Arranging for Final Disposal:

  • Once a waste container is full, or in accordance with your institution's guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

  • Never dispose of this compound or any other hazardous chemical waste down the drain or in the regular trash.[5]

5. Documentation:

  • Maintain accurate records of the disposal of this compound, including the date, quantity, and method of disposal. This is a common requirement for investigational drugs.

Mandatory Visualizations

The following diagrams illustrate key workflows for the proper disposal of this compound.

cluster_start Start: this compound Waste Generation cluster_ppe Step 1: Safety First cluster_segregation Step 2: Segregate Waste cluster_storage Step 3: Secure Storage cluster_disposal Step 4: Final Disposal cluster_end End: Compliant Disposal start Identify this compound Waste (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal Process waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Hazardous Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Hazardous Liquid Waste Container waste_type->liquid_waste Liquid storage Store in Designated, Secure, and Ventilated Area with Secondary Containment solid_waste->storage liquid_waste->storage disposal Arrange for Pickup by Institutional EHS or Licensed Contractor storage->disposal Container Full or Per Institutional Schedule end Waste Disposed of in Accordance with Regulations disposal->end

Caption: Workflow for the proper disposal of this compound.

cluster_decision Disposal Decision Pathway is_sds_available Is a specific SDS for this compound available? follow_sds Follow specific disposal instructions in the SDS. is_sds_available->follow_sds Yes treat_as_hazardous Treat as hazardous waste and follow general protocols. is_sds_available->treat_as_hazardous No consult_ehs Consult Institutional EHS for guidance. follow_sds->consult_ehs treat_as_hazardous->consult_ehs final_disposal Proceed with compliant disposal. consult_ehs->final_disposal

Caption: Decision-making process for this compound disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.